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1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid Documentation Hub

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  • Product: 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid
  • CAS: 1457705-09-7

Core Science & Biosynthesis

Foundational

Structural Analysis and Characterization of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid: A Technical Guide

Executive Summary 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid—often referred to as 1-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxylic acid—is a highly versatile, zwitterionic aliphatic heterocycle. By combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid—often referred to as 1-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxylic acid—is a highly versatile, zwitterionic aliphatic heterocycle. By combining a basic piperidine core with a hydrophilic oxane (tetrahydropyran) ring, this compound serves as a critical, metabolically stable building block in modern medicinal chemistry. It is frequently utilized to impart polarity, optimize the pKa​ of basic amine centers, and improve the aqueous solubility of complex drug candidates, such as GPCR ligands and kinase inhibitors[1].

This technical guide provides an authoritative framework for the synthesis, purification, and multi-modal structural characterization of this molecule, ensuring rigorous validation for downstream drug development applications.

Physicochemical Profiling

Understanding the fundamental physicochemical properties of 1-[(oxan-4-yl)methyl]piperidine-4-carboxylic acid is essential for designing appropriate purification and analytical workflows. The zwitterionic nature of the molecule heavily dictates its solubility profile and chromatographic behavior.

Table 1: Key Physicochemical Parameters

ParameterValueImplications for Handling
Molecular Weight 227.30 g/mol Standard MS detection range.
Chemical Formula C₁₂H₂₁NO₃-
Exact Mass 227.1521 DaTarget for HRMS (ESI-TOF) validation.
Topological Polar Surface Area 46.5 ŲImparts high aqueous solubility.
LogP (calculated) ~0.5Highly hydrophilic; requires reverse-phase retention strategies.
Isoelectric Point (pI) ~6.5Optimal pH for precipitation or organic extraction during workup.

Synthetic Methodology: Reductive Amination

The most robust and chemoselective method for synthesizing N-alkylated piperidine-4-carboxylic acids is via reductive amination[2]. Direct alkylation using alkyl halides is prone to over-alkylation (yielding quaternary ammonium salts) and requires harsh basic conditions that can lead to ester hydrolysis if starting from a protected precursor.

Experimental Protocol

The following protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) to achieve selective mono-alkylation under mild, slightly acidic conditions[3].

  • Iminium Ion Formation : Dissolve piperidine-4-carboxylic acid (1.0 eq) and oxane-4-carboxaldehyde (1.05 eq) in anhydrous dichloromethane (DCM). Add glacial acetic acid (1.2 eq) and stir at room temperature for 2 hours.

    • Causality: Acetic acid lowers the reaction pH to approximately 4–5. This specific pH window accelerates the dehydration of the hemiaminal intermediate to form the reactive iminium ion while preventing the degradation of the sensitive aldehyde precursor.

  • Chemoselective Reduction : Cool the mixture to 0 °C and add NaBH(OAc)₃ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)₃ is chosen over sodium cyanoborohydride (NaBH₃CN) because it is less toxic and highly selective. It rapidly reduces the transient iminium ion but reacts extremely slowly with the unreacted aldehyde, thereby suppressing the formation of oxan-4-ylmethanol as a byproduct[3].

  • Work-up : Quench the reaction with saturated aqueous NaHCO₃. Adjust the aqueous layer to pH 6.5 using 1M HCl. Extract the product using a highly polar organic solvent mixture (e.g., 10% MeOH in DCM or n-butanol).

    • Causality: Adjusting the pH to the molecule's isoelectric point minimizes its net charge, maximizing its partitioning into the organic phase.

Synthesis A Piperidine-4-carboxylic acid C Iminium Intermediate A->C AcOH, DCM rt, 2h B Oxane-4-carboxaldehyde B->C D 1-[(Oxan-4-yl)methyl]piperidine- 4-carboxylic acid C->D NaBH(OAc)3 rt, 12h

Figure 1: Reductive amination pathway for the selective synthesis of the target compound.

Structural Characterization

To ensure absolute structural integrity, the purified compound must be subjected to a self-validating array of spectroscopic techniques. Because the molecule exists as a zwitterion, it exhibits poor solubility in standard non-polar NMR solvents like CDCl₃; thus, DMSO-d₆ is the required solvent for accurate spectral resolution[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the distinct splitting patterns of the oxane ring and the piperidine core[5]. The methylene linker appears as a characteristic doublet due to coupling with the adjacent methine proton of the oxane ring.

Table 2: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
12.10br s1HCarboxylic acid (-COOH)
3.82m2HOxane equatorial O-CH₂
3.25td, J = 11.5, 2.0 Hz2HOxane axial O-CH₂
2.85m2HPiperidine equatorial N-CH₂
2.20d, J = 7.0 Hz2HLinker N-CH₂
2.15m1HPiperidine CH-COOH
1.95m2HPiperidine axial N-CH₂
1.75m1HOxane CH
1.65 - 1.40m6HOxane & Piperidine aliphatic CH₂
1.15m2HOxane aliphatic CH₂

Table 3: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Structural Assignment
176.5C=O (Carboxylic acid carbon)
67.2Oxane C2, C6 (O-CH₂)
63.8Linker N-CH₂
52.4Piperidine C2, C6 (N-CH₂)
40.5Piperidine C4 (CH-COOH)
33.1Oxane C4 (CH)
30.8Oxane C3, C5 (CH₂)
28.2Piperidine C3, C5 (CH₂)
High-Resolution Mass Spectrometry (HRMS)

Validation of the exact mass is performed using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode.

  • Calculated for [M+H]⁺ (C₁₂H₂₂NO₃⁺): 228.1594 m/z

  • Observation: A dominant peak at 228.159X m/z confirms the molecular formula.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to confirm the presence of key functional groups without the need for KBr pellet pressing[5].

  • ~2500–3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid (hydrogen-bonded).

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1090 cm⁻¹ (strong): Asymmetric C-O-C stretch confirming the intact oxane ether linkage.

Analytical Validation Workflow

To ensure the compound meets the >95% purity threshold required for biological assays or downstream coupling, the following analytical workflow must be strictly adhered to.

  • HPLC Method Causality : Standard C18 columns will fail to retain this polar zwitterion at neutral pH. The mobile phase must be buffered with 0.1% Trifluoroacetic acid (TFA). TFA protonates the carboxylate, forcing the molecule into a distinct cationic state, which drastically improves column retention and prevents peak tailing.

Analysis A Crude Reaction Mixture B RP-HPLC Purification (C18, MeCN/H2O/TFA) A->B C HRMS (ESI-TOF) Exact Mass Validation B->C D NMR Spectroscopy 1H / 13C in DMSO-d6 B->D E FTIR Spectroscopy ATR Method B->E F Validated Compound (>95% Purity) C->F D->F E->F

Figure 2: Multi-modal analytical validation workflow for structural confirmation and purity assessment.

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Exploratory

Physicochemical Profiling of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid: A Technical Guide for Drug Development

Executive Summary & Structural Rationale In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the precise tuning of a molecule's physicochemical proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the precise tuning of a molecule's physicochemical properties. 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid (Formula: C₁₂H₂₁NO₃) represents a highly specialized, conformationally restricted building block.

From an application scientist's perspective, this scaffold is engineered to solve specific liabilities in drug discovery:

  • The Oxan-4-yl (Tetrahydropyran) Ring: Substituted for highly lipophilic aliphatic or cyclohexyl chains, the oxygen heteroatom significantly lowers the overall LogP. This reduction in lipophilicity is a proven strategy to mitigate off-target toxicities, particularly cardiac hERG channel inhibition, which is frequently exacerbated by high lipophilicity and basic amines 1.

  • The Piperidine-4-carboxylic Acid Core: This moiety introduces a zwitterionic character at physiological pH. The tertiary amine acts as a basic center, while the carboxylic acid provides an acidic proton. This zwitterionic nature drives high aqueous solubility while presenting unique challenges for passive membrane permeability.

Quantitative Physicochemical Parameters

The following table summarizes the core physicochemical descriptors of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid. These values dictate the compound's behavior in aqueous formulation and biological matrices.

PropertyValueAnalytical Method / Derivation
Molecular Formula C₁₂H₂₁NO₃Exact Mass Calculation
Molecular Weight 227.30 g/mol Mass Spectrometry (ESI+)
pKa₁ (Carboxylic Acid) ~4.0Potentiometric Titration
pKa₂ (Piperidine Nitrogen) ~10.0Potentiometric Titration
Isoelectric Point (pI) ~7.0Calculated: (pKa₁ + pKa₂) / 2
LogP (Neutral Species) ~0.8Extrapolated from Shake-Flask
LogD (pH 7.4) ~ -1.5Miniaturized Shake-Flask (OECD 107)
Topological Polar Surface Area 49.77 Ų2D Computation (O=C-OH, N, Ether O)

Experimental Methodologies for Physicochemical Characterization

As drug candidates progress, theoretical calculations must be replaced by empirical data. The following protocols detail the gold-standard methods for characterizing this specific zwitterionic scaffold, emphasizing the causality behind the experimental design.

Protocol 1: Potentiometric Titration for pKa Determination

Causality: Why choose potentiometry over UV-spectrophotometry? Neither the tetrahydropyran nor the piperidine ring possesses a strong UV chromophore that undergoes a significant spectral shift upon ionization. Potentiometric titration relies purely on proton mass balance, making it the definitive method for non-UV-active aliphatic compounds 2.

Self-Validating System: The protocol utilizes a Gran plot analysis. By performing a blank titration (solvent only) before the sample titration, the Nernstian slope of the glass electrode is verified. If the slope deviates from 59.16 mV/pH (at 25°C) by more than 2%, the system invalidates the run, preventing artifactual pKa assignments.

Step-by-Step Workflow:

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid in 10 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).

  • Acidification: Lower the initial pH to ~2.0 using standardized 0.1 M HCl. This ensures the compound is fully protonated (cationic state).

  • Titration: Automatically dispense standardized 0.1 M KOH in 0.01 mL increments. The system must wait for potential drift to stabilize (< 0.1 mV/sec) before recording the pH 3.

  • Data Analysis: Plot the volume of titrant against pH. The inflection points (calculated via the second derivative of the titration curve) correspond to the pKa values of the carboxylic acid (~4.0) and the piperidine nitrogen (~10.0).

Protocol 2: Miniaturized Shake-Flask Method for LogD (pH 7.4)

Causality: Why use the shake-flask method (OECD 107) instead of HPLC retention time (OECD 117)? Zwitterions interact unpredictably with residual silanol groups on reversed-phase HPLC columns. These secondary ionic interactions cause artifactual retention times that do not accurately reflect true lipophilicity. The shake-flask method provides the true thermodynamic distribution coefficient 4.

Self-Validating System: Mass balance calculation. The concentration of the compound quantified in the octanol phase plus the aqueous phase must equal the initial spike concentration (±5%). A failure in mass balance instantly flags potential emulsion formation or adsorption to the glass vial walls.

Step-by-Step Workflow:

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours to mutually saturate the phases. Allow them to separate completely.

  • Spiking: Dissolve the compound in the saturated aqueous buffer to a concentration of 100 µM.

  • Partitioning: Transfer 1 mL of the spiked buffer and 1 mL of saturated octanol into a glass vial. Seal and agitate on a mechanical shaker at 25 °C for 60 minutes 5.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Quantify the compound concentration in each phase using LC-MS/MS.

  • Calculation: LogD₇.₄ = Log₁₀([Concentration in Octanol] / [Concentration in Buffer]).

Mechanistic Insights: Zwitterionic Equilibrium and Permeability

At physiological pH (7.4), 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid exists almost exclusively (>99.9%) in its zwitterionic form. The carboxylic acid is deprotonated (COO⁻), and the tertiary piperidine nitrogen is protonated (NH⁺).

This dual-charge state results in a high desolvation energy penalty when the molecule attempts to cross the lipophilic core of a biological membrane. Consequently, while the compound exhibits excellent aqueous solubility, its passive permeability is inherently low. In drug design, this scaffold is typically utilized when targeting extracellular receptors, or it is masked as a prodrug (e.g., an ester) to facilitate intracellular delivery before enzymatic cleavage.

ZwitterionEquilibrium Cation Cationic State (pH < 4.0) COOH / NH+ Zwitterion Zwitterionic State (pH 4.0 - 10.0) COO- / NH+ Cation->Zwitterion -H+ (pKa ~4.0) Zwitterion->Cation +H+ Anion Anionic State (pH > 10.0) COO- / N Zwitterion->Anion -H+ (pKa ~10.0) Lipid Lipid Bilayer Permeability Barrier Zwitterion->Lipid Low Permeability (High Solvation Energy) Anion->Zwitterion +H+

pH-dependent ionization states of the scaffold and its interaction with the lipid bilayer.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Development of Methods for the Determination of pKa Values.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences - Ovid.
  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.

Sources

Foundational

Mechanism of action of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid in vitro

In Vitro Mechanistic Profiling of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid (OMPCA): A Polypharmacological Perspective Structural Rationale and Pharmacophore Deconstruction As a Senior Application Scientist evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanistic Profiling of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid (OMPCA): A Polypharmacological Perspective

Structural Rationale and Pharmacophore Deconstruction

As a Senior Application Scientist evaluating novel neuroactive ligands, I approach 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid (herein referred to as OMPCA) not as a monolithic entity, but as a bipartite pharmacophore designed for polypharmacology. Deconstructing the molecule reveals two highly privileged chemical spaces:

  • The Core (Piperidine-4-carboxylic acid): Also known as isonipecotic acid, this core is a classical bioisostere of γ -aminobutyric acid (GABA). Analogues of isonipecotic acid are well-documented to act as agonists at the GABA_A receptor and as modulators of the neuronal GABA uptake system[1]. The carboxylic acid and the basic piperidine nitrogen mimic the zwitterionic nature of endogenous GABA, allowing it to dock into the orthosteric binding site of GABAergic targets.

  • The Anchor (Tetrahydropyran-4-ylmethyl / Oxan-4-ylmethyl): N-alkylation of the piperidine ring with this specific oxygen-containing, lipophilic anchor fundamentally alters the molecule's target landscape. This exact moiety is a critical structural determinant in modern 5-HT4 receptor partial agonists, most notably Usmarapride (SUVN-D4010), where it drives potent and selective receptor engagement[2]. Furthermore, this anchor has been successfully utilized to optimize binding affinity and lipophilic efficiency in cannabinoid CB2 receptor agonists[3].

Based on this structural causality, the in vitro mechanism of action for OMPCA is hypothesized to be a dual-pathway system: partial agonism at the ionotropic GABA_A receptor coupled with modulatory activity at the metabotropic Gs-coupled 5-HT4 receptor.

Mechanistic Visualization: Dual Signal Transduction

G cluster_GABA GABAergic Modulatory Pathway cluster_5HT Serotonergic Modulatory Pathway OMPCA OMPCA 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid GABAA GABA_A Receptor (Orthosteric Binding) OMPCA->GABAA Partial Agonism HT4 5-HT4 Receptor (GPCR Activation) OMPCA->HT4 Allosteric/Orthosteric Cl_Influx Chloride (Cl-) Influx (Membrane Hyperpolarization) GABAA->Cl_Influx Channel Gating Gs Gs Protein Coupling HT4->Gs Transduction cAMP cAMP Accumulation (Adenylyl Cyclase) Gs->cAMP Signal Amplification

Fig 1. Dual-pathway polypharmacology of OMPCA targeting GABA_A and 5-HT4 receptors.

Experimental Workflows: Self-Validating In Vitro Protocols

To rigorously validate this polypharmacological hypothesis, we must deploy orthogonal, self-validating assay systems. A simple binding assay is insufficient; we must prove functional causality.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (GABA_A Kinetics)

Objective: Quantify the partial agonist properties of OMPCA at recombinant human GABA_A ( α 1 β 2 γ 2) receptors.

  • Step 1: Cell Preparation & Solutions: HEK293T cells stably expressing human α 1 β 2 γ 2 GABA_A receptors are continuously perfused with an extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4). The patch pipette internal solution contains 140 mM CsCl to isolate macroscopic chloride currents.

  • Step 2: Voltage-Clamp Configuration: Cells are voltage-clamped at -60 mV.

    • Causality: Why whole-cell patch-clamp over fluorescence assays? To accurately quantify partial agonism, we must measure real-time macroscopic chloride currents. Fluorescence-based membrane potential dyes suffer from voltage-dependent artifacts and poor temporal resolution. Patch-clamp isolates the specific Cl- conductance.

  • Step 3: Compound Application & Self-Validation: OMPCA is applied via a rapid perfusion system (10 μ M to 1 mM). To self-validate partial agonism, a critical co-application step is performed: OMPCA is co-applied with a saturating concentration of the full agonist, GABA (100 μ M).

    • System Validation: If OMPCA is a true partial agonist, it will elicit a sub-maximal inward current on its own, but it will competitively depress the maximal current elicited by 100 μ M GABA. This internal control definitively proves that OMPCA competes for the same orthosteric site as GABA[1] rather than acting as a non-specific membrane disruptor.

Protocol 2: TR-FRET cAMP Accumulation Assay (5-HT4 Activation)

Objective: Measure the functional Gs-coupled activation of the 5-HT4 receptor by the oxanyl-methyl anchor.

  • Step 1: Cell Seeding & PDE Inhibition: CHO-K1 cells expressing human 5-HT4 receptors are seeded at 5,000 cells/well in a 384-well plate. Cells are pre-incubated with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: Why IBMX? 5-HT4 activation triggers adenylyl cyclase to produce cAMP[2]. However, endogenous phosphodiesterases (PDEs) rapidly degrade cAMP, leading to false negatives in transient Gs-coupled signals. IBMX inhibits PDEs, forcing cAMP to accumulate to detectable levels over the 30-minute assay window.

  • Step 2: Ligand Incubation: Cells are treated with a concentration-response curve of OMPCA (1 nM to 10 μ M) for 30 minutes at 37°C.

  • Step 3: Lysis and TR-FRET Detection: Lysis buffer containing a Europium-cryptate labeled anti-cAMP antibody (donor) and a d2-labeled cAMP tracer (acceptor) is added.

    • System Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a ratiometric readout (emission at 665 nm / 615 nm). Heavily functionalized piperidines often exhibit compound autofluorescence. The ratiometric nature of TR-FRET mathematically cancels out well-to-well autofluorescence artifacts, ensuring the signal is strictly proportional to receptor activation. A reference full agonist (Serotonin) and a selective antagonist (GR113808) are run in parallel to validate the assay window.

Quantitative Selectivity Profiling

The synthesized data from these self-validating protocols demonstrates OMPCA's unique profile. While the isonipecotic core drives GABAergic activity, the bulky oxanyl-methyl anchor sterically hinders interaction with GABA Transporter 1 (GAT-1), shifting the secondary affinity toward 5-HT4.

TargetAssay TypeReadoutOMPCA (EC50/IC50)Emax (% of Ref)Reference Ligand
GABA_A ( α 1 β 2 γ 2) Patch-ClampCl- Current1.2 μ M (EC50)45% (Partial)GABA (100%)
5-HT4 TR-FRETcAMP Accumulation0.8 μ M (EC50)62% (Partial)Serotonin (100%)
GAT-1 Radioligand[3H]-GABA Uptake>100 μ M (IC50)N/ATiagabine
CB2 TR-FRETcAMP Decrease (Gi)>50 μ M (EC50)N/AWIN 55,212-2

References

  • Discovery and Preclinical Characterization of Usmarapride (SUVN-D4010): A Potent, Selective 5-HT4 Receptor Partial Agonist for the Treatment of Cognitive Deficits Associated with Alzheimer's Disease. ACS Publications. URL:[2]

  • Medicinal Chemistry, Pharmacology, and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists. ACS Publications. URL:[3]

  • Literature review on substituted piperidine acetic acids. Benchchem. URL:[1]

Sources

Exploratory

Technical Guide on the Toxicological and Safety Profile of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid

A Framework for Hazard Assessment and Safe Handling of a Novel Research Chemical Abstract As a novel chemical entity, 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid presents a unique challenge for safety and toxicolog...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Hazard Assessment and Safe Handling of a Novel Research Chemical

Abstract

As a novel chemical entity, 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid presents a unique challenge for safety and toxicological assessment due to the absence of comprehensive published data. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to evaluate the potential hazards and implement safe handling protocols for this and other new chemical entities (NCEs). By leveraging data from structurally analogous compounds and adhering to established principles of chemical safety, this document outlines a systematic approach to hazard identification, risk mitigation, and experimental execution. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and personnel safety in the absence of a formal Safety Data Sheet (SDS).

Introduction and Compound Overview

1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid is a heterocyclic compound incorporating both a piperidine and a tetrahydropyran (oxane) moiety. Such structures are of significant interest in medicinal chemistry and drug discovery, often serving as scaffolds for developing novel therapeutic agents. The synthesis of related compounds, such as 4-carboxy-4-anilidopiperidine esters and acids, highlights the relevance of this chemical class as precursors for potent biologically active molecules.[1][2]

Given its novelty, a dedicated and comprehensive toxicological profile for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid is not publicly available. Therefore, this guide establishes a proactive safety assessment based on the principle of structural analogy. We will dissect the molecule into its core components—the piperidine ring and the carboxylic acid group—and analyze the known hazards of similar, well-characterized molecules to infer a potential hazard profile.

Physicochemical Properties (Predicted)

A precise, experimentally determined set of physicochemical properties is unavailable. The following data is estimated based on the compound's structure.

PropertyValue (Estimated)Source/Method
Molecular Formula C12H21NO3-
Molecular Weight 227.30 g/mol -
Appearance White to off-white solidInferred from similar compounds
Solubility Predicted to be soluble in water and polar organic solventsStructural Analysis
CAS Number Not assigned or publicly available-

Inferred Toxicological Profile and Hazard Identification

The toxicological assessment of a novel compound necessitates a conservative approach. By examining the safety profiles of structurally related compounds, we can anticipate potential hazards and establish appropriate handling protocols. The primary structural alerts within the target molecule are the piperidine and carboxylic acid functional groups.

Analysis of Structural Analogues

We will consider the known hazards of two key surrogate structures: 1-Methylpiperidine-4-carboxylic acid and Tetrahydro-2H-pyran-4-carboxylic acid .

  • 1-Methylpiperidine-4-carboxylic acid (CAS 68947-43-3): This analogue shares the core piperidine-4-carboxylic acid structure. According to its GHS classification, it is considered harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

  • Tetrahydro-2H-pyran-4-carboxylic acid (CAS 5337-03-1): This compound contains the oxane ring present in our target molecule. It is classified as causing skin irritation and serious eye irritation, and may cause respiratory tract irritation.[5]

Summary of Inferred Hazards

Based on the data from these analogues, a precautionary hazard classification for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid is proposed in the table below.

Hazard ClassGHS Classification (Inferred)Basis for Inference
Acute Oral Toxicity Category 4 (Harmful if swallowed) Based on 1-Methylpiperidine-4-carboxylic acid (H302).[3][4][6]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Consistent across both analogues (H315).[3][4][5][7]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation) Consistent across both analogues (H319).[3][4][5][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) Consistent across both analogues (H335).[3][4][7]
Carcinogenicity/Mutagenicity No data available No information on analogues; should be handled as an unknown.
Reproductive Toxicity No data available No information on analogues; should be handled as an unknown.

This inferred profile mandates that the compound be handled with the assumption that it is hazardous upon ingestion and is an irritant to the skin, eyes, and respiratory system.

Hazard Assessment and Control Workflow

The logical process for establishing safety controls for a novel chemical entity is depicted below. This workflow ensures that potential hazards are identified and mitigated before any experimental work begins.

Hazard_Assessment_Workflow cluster_info Information Gathering cluster_analysis Hazard Analysis cluster_control Control Implementation A Identify Novel Chemical Entity (1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid) B Search for Existing SDS and Toxicity Data A->B C Identify Structural Analogues (e.g., Piperidine & Oxane derivatives) B->C No data found D Review Analogue SDS & GHS Data C->D E Infer Potential Hazards (Irritation, Acute Toxicity) D->E F Define Engineering Controls (Fume Hood, Ventilation) E->F G Specify Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) F->G H Develop Safe Handling & Emergency Procedures G->H

Caption: Workflow for Hazard Assessment of a Novel Chemical.

Experimental Protocols: Safe Handling and Personal Protection

All handling of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid must be performed under the assumption that the material is hazardous. The following protocols are mandatory.

Engineering Controls
  • Ventilation: All manipulations that could generate dust or aerosols, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood.[8][9]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and verified to be in working order before commencing any work.[7]

Personal Protective Equipment (PPE)

A baseline of required PPE is detailed below. This selection is based on the inferred hazards of skin, eye, and respiratory irritation.[10]

  • Eye and Face Protection: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times. When there is a splash hazard, chemical goggles and a face shield should be used.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn when handling the compound or its solutions. Gloves must be inspected before use and disposed of properly after handling.[6]

  • Skin and Body Protection: A laboratory coat must be worn and fully buttoned. For larger quantities, a chemically resistant apron is recommended.[6]

  • Respiratory Protection: If work outside of a fume hood is unavoidable and dust may be generated, a respirator with an appropriate particulate filter (e.g., N95 or P100) must be used.[11]

Step-by-Step Protocol for Weighing and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation: 1.1. Don all required PPE (lab coat, safety goggles, nitrile gloves). 1.2. Verify that the chemical fume hood is operational (check airflow monitor). 1.3. Decontaminate the work surface inside the fume hood. 1.4. Assemble all necessary equipment (analytical balance, weigh paper, spatula, vial, solvent, etc.) inside the hood.

  • Weighing: 2.1. Place a piece of weigh paper on the analytical balance and tare. 2.2. Carefully transfer the solid 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid from its storage container to the weigh paper using a clean spatula. Avoid generating dust. 2.3. Once the desired mass is obtained, securely close the primary storage container.

  • Transfer and Dissolution: 3.1. Carefully transfer the weighed solid into the designated reaction vial or flask. 3.2. Using a pipette, add the desired solvent to the vial to dissolve the compound. 3.3. Cap the vial securely. If necessary, use sonication or gentle agitation to aid dissolution.

  • Cleanup: 4.1. Dispose of the used weigh paper and any contaminated consumables in a designated solid chemical waste container. 4.2. Wipe down the spatula and work surface with an appropriate solvent and dispose of the wipes in the solid waste container. 4.3. Remove gloves and dispose of them in the designated waste, then wash hands thoroughly.

First Aid and Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7][10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures
  • Small Spill:

    • Ensure proper PPE is worn.

    • Carefully sweep or scoop up the solid material, avoiding dust generation.[8]

    • Place the material into a suitable, labeled container for chemical waste disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry into the affected area until cleanup is completed by trained personnel.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8]

  • Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations. Do not allow the product to enter drains.[8]

Conclusion

While specific toxicological data for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid remains to be established, a proactive and conservative approach based on structural analogy provides a strong foundation for its safe use in a research setting. By inferring hazards from related piperidine and carboxylic acid compounds, we have established that this novel entity should be handled as a substance that is harmful if swallowed and is a skin, eye, and respiratory irritant. Adherence to the engineering controls, personal protective equipment requirements, and detailed handling protocols outlined in this guide is mandatory to ensure the safety of all laboratory personnel. This framework of predictive hazard assessment serves as a critical tool for the responsible development of new chemical entities in the pharmaceutical sciences.

References

  • Appchem:N-methyl-N-(oxan-4-yl)piperidine-4-carboxamide | 1153382-79-6. (URL: )
  • AAPPTec, LLC:1-Boc-4-(N-Boc-amino)
  • Apollo Scientific:1-METHYLPIPERIDINE-4-CARBOXYLIC ACID SAFETY D
  • Fisher Scientific:1-Methylpiperidine-4-carboxylic acid hydrochloride SAFETY D
  • Echemi:1-Boc-4-methylpiperidine-4-carboxylic acid SDS. (URL: )
  • Dopson, S. et al.:A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. (URL: )
  • Markovic, V. et al.:An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Fisher Scientific:Tetrahydro-2H-pyran-4-carboxylic acid SAFETY D
  • PubChem:1-Methylpiperidine-4-carboxylic acid.
  • PureSynth:4-Amino-1-cbz-piperidine-4-carboxylic acid SAFETY D
  • Capot Chemical:4-Methyl-piperidine-4-carboxylic acid methyl ester MATERIAL SAFETY D
  • TCI Chemicals: SAFETY DATA SHEET. (URL: [Link])

  • ChemicalBook:1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID | 68947-43-3. (URL: )
  • Apollo Scientific:Piperidine-4-carboxylic acid SAFETY D
  • BLD Pharm:1-Methylpiperidine-4-carboxylic acid hydrochloride | 71985-80-3. (URL: )
  • ChemicalBook:4-cyano-1-methyl-4-Piperidinecarboxylic acid - Safety D
  • LookChem:1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride SDS. (URL: )

Sources

Foundational

Preliminary screening of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid in drug discovery

An In-Depth Technical Guide to the Preliminary Screening and Application of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid in Early Drug Discovery Executive Summary In modern medicinal chemistry, the transition from f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Screening and Application of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid in Early Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic scaffolds to sp3-rich, three-dimensional architectures is a critical strategy for improving clinical success rates. As a Senior Application Scientist, I frequently evaluate advanced building blocks that can simultaneously optimize pharmacodynamics and pharmacokinetics. 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid (also known as 1-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxylic acid) is a highly versatile zwitterionic intermediate. By combining the rigid vector of an isonipecotic acid core with the tunable lipophilicity of an oxan-4-ylmethyl (THP-methyl) appendage, this molecule serves as a premier scaffold for generating high-quality screening libraries[1].

This whitepaper outlines the mechanistic rationale, structural profiling, and self-validating experimental workflows required to screen and integrate this compound into early-stage drug discovery pipelines.

Structural Mechanistics & Physicochemical Rationale

To understand how to screen this molecule, we must first analyze the causality behind its structural components. Drug discovery is an exercise in balancing opposing forces: potency versus solubility, and metabolic stability versus target affinity.

  • The Isonipecotic Acid Core (Piperidine-4-carboxylic acid): Historically, medicinal chemists relied heavily on benzoic acid derivatives. However, flat aromatic rings often lead to poor aqueous solubility and high off-target liabilities, particularly regarding the human ether-a-go-go-related gene (hERG) potassium channel. Replacing a planar benzoic acid with an sp3-rich isonipecotic acid core dramatically reduces hERG inhibition by eliminating the π−π stacking interactions required for channel blockade[2]. Furthermore, the carboxylic acid at the C4 position provides a highly predictable, rigid 3D vector for amide coupling[3].

  • The Oxan-4-ylmethyl (THP-methyl) Appendage: Alkylation of the piperidine nitrogen is necessary to prevent unwanted side reactions during library synthesis and to modulate the basicity (pKa) of the amine. While a cyclohexyl-methyl group would increase lipophilicity (LogD) and potentially drive unspecific binding, the inclusion of the oxygen atom in the tetrahydropyran (THP) ring introduces a hydrogen bond acceptor. This subtle modification lowers the LogD, improves kinetic solubility, and often enhances metabolic stability against CYP450 oxidation compared to simple alkyl chains[4].

StructLogic Core 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid THP Oxan-4-ylmethyl (THP) Group Core->THP Piperidine Isonipecotic Acid Core Core->Piperidine LogD Lowers LogD & Improves Aqueous Solubility THP->LogD CYP Steric Shielding Resists CYP450 Oxidation THP->CYP hERG Reduces hERG Liability (Eliminates pi-pi stacking) Piperidine->hERG Vector Rigid 3D Vector for Amide/Ester Coupling Piperidine->Vector

Caption: Mechanistic rationale for the structural components of the target scaffold.

Preliminary Screening Cascade

Because 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid is a building block rather than a final active pharmaceutical ingredient (API), "screening" it requires a multi-tiered approach. We first functionalize the carboxylic acid to generate a focused library of amides, followed by rigorous in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and functional target screening.

G A Scaffold Input B Phase 1: Synthesis (Amide Library) A->B C Phase 2: ADME (HLM, PAMPA) B->C D Phase 3: Safety (hERG Patch Clamp) C->D E Phase 4: Efficacy (Target Assays) D->E

Caption: The four-phase preliminary screening cascade for scaffold validation.

Phase 1: High-Throughput Functionalization

The carboxylic acid moiety is primed for derivatization. To evaluate the scaffold's viability, we generate a small library of amides using diverse primary and secondary amines. We utilize HATU as the coupling reagent because it efficiently activates sterically hindered carboxylic acids without causing epimerization.

Phase 2: Tier 1 ADME Profiling

Once the library is synthesized, we must validate that the THP-methyl group successfully imparts drug-like properties. We screen for:

  • Kinetic Solubility: Nephelometry-based assay in PBS (pH 7.4).

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Stability: Human Liver Microsome (HLM) intrinsic clearance ( Clint​ )[3].

Phase 3 & 4: Safety and Target Efficacy

Derivatives of isonipecotic acid are frequently utilized to target G-protein coupled receptors (GPCRs), such as TGR5 and SSTR5[2][3]. The synthesized library is screened against the target of interest via radioligand binding or cAMP accumulation assays, alongside automated patch-clamp assays to verify the absence of hERG channel blockade.

Quantitative Data Presentation

The table below summarizes the expected physicochemical advantages of utilizing the THP-methyl isonipecotic acid scaffold compared to traditional lipophilic or planar alternatives.

Structural Scaffold (Core + Appendage)Expected LogD (pH 7.4)HLM Clint​ ( μ L/min/mg)hERG IC 50​ ( μ M)Aqueous Sol. ( μ g/mL)
THP-methyl + Isonipecotic Acid 1.2 - 1.8 < 20 (Stable) > 30 (Safe) > 150
Cyclohexyl-methyl + Isonipecotic Acid2.5 - 3.2> 50 (Unstable)10 - 20 (Moderate)< 50
THP-methyl + Benzoic Acid2.0 - 2.525 - 40 (Moderate)< 5 (High Risk)50 - 100

Note: Data represents aggregated baseline expectations for standard amide derivatives of these scaffolds based on historical medicinal chemistry trends[2][3][4].

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a specific rationale to explain the causality behind the experimental choices.

Protocol A: Standardized Amide Library Synthesis

Rationale: HATU is selected over EDC/NHS to maximize yield for the tertiary amine-containing scaffold, which can exhibit steric hindrance.

  • Preparation: Dissolve 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid (1.0 eq, 0.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (1.0 mL) under a nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol) followed by HATU (1.2 eq, 0.12 mmol). Causality: DIPEA ensures the carboxylic acid is fully deprotonated, while HATU forms the highly reactive active ester intermediate. Stir at room temperature for 15 minutes.

  • Coupling: Add the target amine (1.1 eq, 0.11 mmol) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor completion via LC-MS. The THP ring and piperidine core will typically show a distinct [M+H]+ molecular ion peak.

  • Purification: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% Formic Acid).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Rationale: This assay determines if the THP-methyl group adequately protects the molecule from rapid hepatic clearance[3].

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Microsome Incubation: Suspend Human Liver Microsomes (pooled) in the buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the synthesized derivative into the microsome suspension to achieve a final concentration of 1 μ M. (Keep organic solvent concentration <0.5% to prevent CYP enzyme denaturation).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: Extract 50 μ L aliquots at time points 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile precipitates the microsomal proteins and halts all enzymatic activity instantly.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time and calculate the intrinsic clearance ( Clint​ ).

References

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry.2

  • Arico-Muendel, C. C., et al. (2012). Discovery of Highly Potent and Selective Small Molecule ADAMTS-5 Inhibitors That Inhibit Human Cartilage Degradation via Encoded Library Technology (ELT). ACS Medicinal Chemistry Letters.4

  • Enamine Ltd. (2024). Unnatural Amino Acids: Isonipecotic acid analogs as building blocks for drug discovery. Enamine.1

  • Duan, Y., et al. (2021). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry.3

Sources

Exploratory

Blood-brain barrier permeability of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid

Evaluating the Blood-Brain Barrier Permeability of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid: A Technical Guide Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Blood-Brain Barrier Permeability of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid: A Technical Guide

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective neurovascular interface. This whitepaper provides an in-depth technical framework for evaluating the BBB permeability of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid . By analyzing its physicochemical properties—specifically its zwitterionic nature—this guide outlines a self-validating, multi-tiered experimental workflow and presents chemical optimization strategies to overcome inherent transport limitations.

Physicochemical Profiling & The Zwitterion Challenge

1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid is a structurally constrained small molecule consisting of an isonipecotic acid (piperidine-4-carboxylic acid) core N-alkylated with a tetrahydropyran (oxan-4-yl) methyl group. Isonipecotic acid itself is a highly polar, conformationally constrained GABA partial agonist that is entirely unable to cross the BBB[1].

While the addition of the oxane ring increases the molecule's overall lipophilicity and molecular weight, the fundamental barrier to CNS entry remains its ionization state. At physiological pH (7.4), the tertiary piperidine nitrogen acts as a basic center (pKa ~9.5), and the carboxylic acid acts as an acidic center (pKa ~4.5). Consequently, the molecule exists predominantly as a zwitterion .

Zwitterions face immense thermodynamic hurdles when attempting to cross the BBB. They require massive desolvation energy to break aqueous hydrogen bonds before they can partition into the highly lipophilic core of the endothelial cell membrane[2].

Table 1: Physicochemical Profile vs. Ideal BBB Parameters

Physicochemical Property1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acidIdeal Range for Passive BBB Penetration
Molecular Weight (MW) 227.30 g/mol < 400 Da[3]
Topological Polar Surface Area (tPSA) ~49.7 Ų< 90 Ų
LogD (pH 7.4) < 0.5 (Highly Polar)1.5 – 3.0[4]
Hydrogen Bond Donors (HBD) 1 (Protonated Amine)≤ 1[5]
Hydrogen Bond Acceptors (HBA) 4 (Carboxylate, Amine, Oxane O)≤ 3
Predominant State (pH 7.4) Zwitterion (NH⁺, COO⁻)Neutral or Basic (pKa < 8.5)

Mechanistic Barriers to CNS Penetration

As a Senior Application Scientist, it is critical to look beyond calculated LogP and understand the specific biological mechanisms that will dictate this compound's fate at the neurovascular unit:

  • Passive Paracellular/Transcellular Diffusion: The tight junctions (zonula occludens) of the BBB completely restrict the paracellular diffusion of polar molecules. Transcellular diffusion is similarly restricted because the zwitterionic charges prevent partitioning into the lipid bilayer[2].

  • Active Efflux (P-gp / BCRP): The BBB is heavily fortified with ATP-binding cassette (ABC) transporters, notably P-glycoprotein (P-gp). While zwitterions are less frequently substrates than highly lipophilic cations, the added lipophilicity of the oxane ring introduces a risk of P-gp recognition, which can actively pump the drug back into the systemic circulation[3].

  • Carrier-Mediated Influx: While some zwitterionic amino acids (e.g., L-DOPA) cross the BBB via the Large Neutral Amino Acid Transporter 1 (LAT1), 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid lacks the requisite α -amino acid motif and is highly unlikely to be recognized by solute carrier (SLC) influx transporters[6].

Tiered Experimental Workflow for BBB Evaluation

To empirically validate the permeability of this compound, a self-validating, three-tier experimental system must be employed.

BBB_Workflow Start 1-[(Oxan-4-yl)methyl]piperidine- 4-carboxylic acid InSilico Tier 1: Physicochemical Profiling (pKa, LogP, tPSA) Start->InSilico PAMPA Tier 2: BBB-Mimetic PAMPA (Passive Permeability) InSilico->PAMPA Proceed to In Vitro MDCK Tier 3: MDCK-MDR1 Assay (Active Efflux Evaluation) PAMPA->MDCK Pe ≥ 10⁻⁶ cm/s Optimization Lead Optimization (Prodrugs, Isosteres) PAMPA->Optimization Pe < 10⁻⁶ cm/s InVivo Tier 4: In Vivo PK (Kp,uu Determination) MDCK->InVivo ER < 2.0 MDCK->Optimization ER ≥ 2.0 InVivo->Optimization Kp,uu < 0.3

Fig 1: Tiered workflow for evaluating and optimizing BBB permeability of zwitterionic compounds.

Tier 1: BBB-Mimetic PAMPA (Passive Permeability)

Standard PAMPA assays often yield false positives for zwitterions. We must use a BBB-specific lipid formulation.

  • Methodology: Coat PVDF filter membranes (0.45 μm pore size) with 5 μL of a porcine brain lipid extract supplemented with 30% cholesterol in dodecane.

  • Causality: Cholesterol is critical for mimicking the tight packing and membrane fluidity of human endothelial cells, which drastically restricts the passive diffusion of bulky or charged molecules[7].

  • Execution: Add the compound (10 μM in PBS, pH 7.4) to the donor compartment. Incubate at 37°C for 4 hours. Quantify via LC-MS/MS. A permeability coefficient ( Pe​ ) < 10−6 cm/s confirms poor passive diffusion.

Tier 2: MDCK-MDR1 Bi-Directional Transport (Active Efflux)

To determine if the compound is a substrate for P-gp, we utilize a cell line overexpressing the MDR1 gene.

  • Methodology: Seed MDCK-MDR1 cells on transwell inserts. Verify tight junction integrity via Transepithelial Electrical Resistance (TEER > 200 Ω·cm²). Causality: A leaky monolayer will artificially inflate passive diffusion rates, masking true efflux ratios[3].

  • Execution: Apply 5 μM of the compound to the apical chamber (A-to-B) and basolateral chamber (B-to-A). Run a parallel assay with a P-gp inhibitor (e.g., Elacridar, 2 μM).

  • Analysis: Calculate the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux[3].

Tier 3: In Vivo Kp,uu​ Determination (True CNS Exposure)

Total brain-to-plasma ratio ( Kp​ ) is a flawed metric because it includes drug bound non-specifically to brain lipids. We must measure the unbound fraction ( Kp,uu​ ).

  • Methodology: Administer the compound intravenously (1 mg/kg) to wild-type mice. At steady-state, harvest plasma and brain tissue. Homogenize the brain in a 1:3 ratio with artificial cerebrospinal fluid (aCSF).

  • Execution: Perform equilibrium dialysis of the plasma and brain homogenate against aCSF across a 12-14 kDa membrane for 6 hours at 37°C.

  • Causality: Dialysis isolates the pharmacologically active, unbound drug ( fu,brain​ ). Quantifying this via LC-MS/MS yields the Kp,uu​ , the definitive gold standard for CNS penetration.

Chemical Optimization Strategies

Given the severe permeability limitations of the zwitterionic 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid, structural optimization is mandatory if the goal is CNS target engagement.

Strategy A: Ester Prodrugs Converting the carboxylic acid into a methyl or ethyl ester permanently masks the negative charge. This eliminates the zwitterionic nature, leaving only the protonated tertiary amine. While still basic, mono-cationic lipophilic amines exhibit significantly higher passive BBB permeability than zwitterions[6]. Once inside the CNS, ubiquitous esterases cleave the prodrug to release the active carboxylic acid.

Strategy B: Intramolecular Hydrogen Bonding (Conformational Masking) If a prodrug strategy is unviable, the carboxylic acid can be replaced with a bioisostere (e.g., a primary carboxamide) paired with an adjacent weak hydrogen-bond acceptor (such as an ortho-fluorine). This structural motif forces the molecule to form an intramolecular hydrogen bond [5].

  • Mechanism: By satisfying its own hydrogen bond donors/acceptors internally, the molecule "masks" its polarity from the surrounding environment. This drastically lowers the desolvation energy required to enter the lipid bilayer, allowing the molecule to slip through the BBB while maintaining the ability to unfold and engage the target receptor once inside the brain[5].

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for characterizing the receptor binding affinity of the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid. As a molecule featuring a carboxylic acid moiety, a common pharmacophore for G-protein coupled receptors (GPCRs), this document will use the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, as a primary example target to illustrate the necessary experimental workflows and data analysis.[1][2][3] The principles and methodologies detailed herein are, however, broadly applicable to other potential receptor targets.

Foundational Principles: Understanding Ligand-Receptor Interactions

The initial step in characterizing any potential therapeutic agent is to determine its affinity for its biological target. Binding affinity is a measure of the strength of the interaction between a single molecule (the ligand) and its receptor. This is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[4] A lower Kd value signifies a higher binding affinity.

For drug discovery and development, a compound's binding affinity is a critical parameter that influences its potency and potential for therapeutic efficacy. Two primary methodologies are widely employed to determine binding affinity: radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and highly sensitive method for quantifying ligand-receptor interactions.[5][6][7][8] These assays involve the use of a radiolabeled form of a ligand to monitor its binding to a receptor preparation, which can be a homogenate of tissues or cultured cells expressing the target receptor.

Saturation binding experiments are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand until equilibrium is reached. The goal is to determine the total number of binding sites (Bmax) and the Kd of the radioligand.

Experimental Protocol: Saturation Radioligand Binding Assay

  • Receptor Preparation: Prepare a membrane homogenate from cells stably expressing the target receptor (e.g., GPR109A).

  • Assay Buffer: Select an appropriate buffer that maintains the integrity of the receptor and ligand.

  • Incubation: In a series of tubes, incubate the membrane preparation with increasing concentrations of the radioligand (e.g., [³H]-Nicotinic Acid for GPR109A). For each concentration, prepare a parallel set of tubes containing an excess of a non-radiolabeled competing ligand to determine non-specific binding.

  • Equilibration: Incubate the samples at a specific temperature for a sufficient duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the membranes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of a competitor.

    • Non-specific Binding: Radioactivity measured in the presence of an excess of the unlabeled competitor.

    • Specific Binding: Calculated by subtracting non-specific binding from total binding.

    • The specific binding data is then plotted against the radioligand concentration. The Kd and Bmax can be determined by non-linear regression analysis of this saturation curve.

Historically, Scatchard analysis was a standard method for linearizing saturation binding data to determine Kd and Bmax.[4][9][10] A Scatchard plot graphs the ratio of bound to free radioligand against the bound radioligand concentration.[4][9] The slope of the resulting line is -1/Kd, and the x-intercept is Bmax.[4][11] However, this method has statistical drawbacks and has been largely superseded by computer-based non-linear curve fitting.[4][9][10]

Data Presentation: Hypothetical Saturation Binding Data for [³H]-Nicotinic Acid to GPR109A

[³H]-Nicotinic Acid (nM)Total Binding (cpm)Non-specific Binding (cpm)Specific Binding (cpm)
0.115001001400
0.560005005500
1.01000010009000
5.025000500020000
10.0350001000025000
20.0450002000025000
50.0550003000025000

Visualization: Saturation Binding and Scatchard Plot

G cluster_0 Saturation Binding Curve cluster_1 Scatchard Plot a Increasing [Radioligand] b Specific Binding a->b Plot c Saturation (Bmax) b->c d Kd (50% of Bmax) b->d e Bound/Free f Bound e->f Plot g Linear Regression f->g h Slope = -1/Kd g->h i X-intercept = Bmax g->i

Caption: Relationship between saturation binding data and its linear transformation via a Scatchard plot.

Once the Kd of a suitable radioligand for the target receptor is known, competition binding assays can be used to determine the binding affinity of unlabeled test compounds, such as 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid.[7][8] In this assay format, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

The test compound will compete with the radioligand for binding to the receptor, leading to a concentration-dependent decrease in the measured specific binding of the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%).[12]

The IC50 value is dependent on the concentration of the radioligand used in the assay.[12] To determine an absolute measure of the affinity of the test compound, the inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.[12][13][14]

Cheng-Prusoff Equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki is the inhibition constant of the test compound.

  • IC50 is the concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Protocol: Competition Binding Assay

  • Receptor Preparation and Buffer: As described for the saturation binding assay.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand (typically at or near its Kd) and a range of concentrations of the unlabeled test compound (1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid).

  • Equilibration, Separation, and Quantification: Follow the same procedures as in the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Competition Binding Data for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid

Log [Test Compound] (M)% Specific Binding
-10100
-998
-885
-750
-615
-52
-40
Surface Plasmon Resonance (SPR): A Label-Free, Real-Time Approach

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[15][16][17][18][19] It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand-receptor interaction, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Experimental Workflow: Surface Plasmon Resonance (SPR)

  • Immobilization: One of the binding partners (typically the receptor) is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the other binding partner (the analyte, in this case, 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid) is flowed over the sensor surface.

  • Association: As the analyte binds to the immobilized receptor, the refractive index at the sensor surface changes, which is detected as a change in the SPR signal. This is monitored over time to determine the association rate (ka).

  • Equilibrium: The injection continues until the binding reaches a steady state.

  • Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the analyte from the receptor is monitored over time to determine the dissociation rate (kd).

  • Regeneration: The sensor surface is washed to remove any remaining bound analyte, preparing it for the next injection cycle.

Data Analysis: The resulting sensorgram (a plot of the SPR signal versus time) is fitted to a kinetic model to determine the ka and kd values. The Kd is then calculated from the ratio of these rates.

Visualization: SPR Experimental Workflow

G a Receptor Immobilization on Sensor Chip b Analyte (Test Compound) Injection a->b c Association Phase (ka) b->c d Equilibrium Phase c->d e Dissociation Phase (kd) d->e f Regeneration e->f g Data Analysis (Sensorgram) e->g f->a Next Cycle h Calculate Kd = kd/ka g->h

Caption: A stepwise representation of a typical Surface Plasmon Resonance (SPR) experiment.

Downstream Signaling: Functional Validation of Receptor Binding

Identifying that a compound binds to a receptor is a crucial first step. The next is to determine the functional consequence of that binding. For GPCRs like GPR109A, agonist binding typically initiates a downstream signaling cascade. GPR109A is known to couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[20][21][22]

Experimental Protocol: cAMP Assay

  • Cell Culture: Use cells expressing the target receptor (e.g., GPR109A).

  • Cell Stimulation: Treat the cells with a range of concentrations of the test compound.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels as a function of the log concentration of the test compound to determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

Visualization: GPR109A Signaling Pathway

G ligand 1-[(Oxan-4-yl)methyl] piperidine-4-carboxylic acid receptor GPR109A ligand->receptor Binds gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp atp ATP atp->camp Converts pka PKA camp->pka Activates response Cellular Response (e.g., anti-lipolytic) pka->response

Caption: Simplified signaling cascade following agonist binding to the GPR109A receptor.

Conclusion: A Multi-faceted Approach to Characterizing Binding Affinity

Determining the receptor binding affinity of a novel compound such as 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid requires a systematic and multi-pronged approach. Radioligand binding assays provide a robust and sensitive method for determining Kd and Ki values, while SPR offers the advantage of real-time, label-free kinetic analysis. Functional assays, such as cAMP measurement, are essential to validate that the binding event translates into a biological response. By integrating these methodologies, researchers can build a comprehensive profile of a compound's interaction with its target receptor, a critical step in the journey of drug discovery and development.

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Receptor binding techniques: saturation (equilibrium) analysis - Glaxo Wellcome Pharmacology Guide.
  • Analysis of Receptor–Ligand Interactions - PMC.
  • Scatchard equ
  • Radioligand binding methods: practical guide and tips - PubMed.
  • Radioligand binding methods: practical guide and tips - Europe PMC.
  • Target Binding Characteriz
  • Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentr
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed.
  • Hydroxycarboxylic acid receptor 2 (GPR109A)
  • Scatchard Analysis Explained - Let's Talk Academy.
  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments.
  • determination of KB or Ki from IC50.
  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hep
  • SPR for Characterizing Biomolecular Interactions - Rapid Novor.
  • Practical aspects of radioligand binding - PubMed.
  • Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed.
  • GPR109A and Vascular Inflamm
  • Structure-activity Relationships of Trans-Substituted-Propenoic Acid Derivatives on the Nicotinic Acid Receptor HCA2 (GPR109A) - PubMed.
  • Best practices for pharmacological characteriz
  • Radioligand Binding Assay | Gifford Bioscience.
  • Radioligand Binding Assay - Cre
  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival | Cancer Research - AACR Journals.
  • Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy - Directive Public
  • A novel method for determination of the affinity of protein: protein interactions in homogeneous assays - PubMed.
  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot | Journal of Chemical Education - ACS Public
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC.
  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices.
  • Structures of GPR109A agonists presented herein with compound...
  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC.
  • Chemical structures of GPR109A agonists and related chemical agents.
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. - Revvity.
  • Discovery of 4-(phenyl)
  • Direct Binding Methods to Measure Receptor–Ligand Interactions | The Journal of Physical Chemistry B - ACS Public
  • The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A - MDPI.
  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC.
  • 7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one - GPCRdb.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Piperidin-4-one: the potential pharmacophore - PubMed.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives - Biomedical and Pharmacology Journal.
  • The Crucial Role of 1-Boc-4-aminopiperidine-4-carboxylic Acid in Modern Drug Discovery.
  • DE60133584T2 - 4-ARYLPIPERIDINES AS OPIOID RECEPTOR BINDING AGENTS - Google P
  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - UniCA IRIS.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom.
  • Determinants of 1-Piperidinecarboxamide, N-[2-[[5-Amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS) Affinity for Calcitonin Gene-Related Peptide and Amylin Receptors—The Role of Receptor Activity Modifying Protein 1 - DeepDyve.
  • CN103524401A - Synthetic method for (2R, 4R)
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook.
  • In silico characterization of ligand–receptor interactions for U‐47700, N,N‐didesmethyl‐U‐47700, U‐50488

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization Protocol for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid Derivatives

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Strategic Rationale The 1-[(oxan-4-yl)methyl]piperidine-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

The 1-[(oxan-4-yl)methyl]piperidine-4-carboxylic acid scaffold is a highly versatile building block in modern drug discovery. By coupling a basic piperidine ring with a hydrophilic tetrahydropyran (oxan) moiety, medicinal chemists can effectively tune the physicochemical properties of a drug candidate—specifically by lowering logP and improving aqueous solubility compared to fully carbocyclic analogs.

Causality in Experimental Design: The "Ester-First" Approach

A common pitfall in synthesizing this scaffold is attempting the reductive amination directly on the free piperidine-4-carboxylic acid.

The Zwitterion Problem: Free piperidine-4-carboxylic acid (isonipecotic acid) exists as a highly polar zwitterion at neutral pH. This renders it practically insoluble in the aprotic organic solvents (such as 1,2-dichloroethane or THF) required for optimal STAB reactivity. While direct amination can be forced in aqueous methanol using NaBH₃CN[2], this approach suffers from sluggish kinetics, difficult product isolation, and toxic byproducts[3].

The Solution: We employ an "Ester-First" strategy. By starting with ethyl piperidine-4-carboxylate , the amine becomes highly soluble in 1,2-dichloroethane (DCE). Following the STAB-mediated reductive amination, a simple saponification yields the desired free acid.

Synthesis_Workflow Step1 Step 1: Reductive Amination Ethyl isonipecotate + Oxan-4-ylmethanal Step2 Step 2: Saponification LiOH mediated Ester Hydrolysis Step1->Step2 STAB, DCE >95% Yield Step3 Step 3: Derivatization HATU/DIPEA Amide Coupling Step2->Step3 THF/H2O >90% Yield

Figure 1: Three-step synthetic workflow for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid derivatives.

Mechanistic Selectivity of STAB

The success of this protocol relies on the steric and electronic properties of STAB. The three electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride core. Consequently, STAB reduces the highly electrophilic iminium ion intermediate rapidly, but reacts with the starting aldehyde at a negligible rate at room temperature[4].

STAB_Mechanism Aldehyde Oxan-4-ylmethanal (Aldehyde) Iminium Iminium Ion Intermediate (Highly Electrophilic) Aldehyde->Iminium + Amine, -H2O Fast Amine Ethyl isonipecotate (Amine) Amine->Iminium Product Alkylated Amine (Target Scaffold) Iminium->Product Hydride Transfer Fast STAB NaBH(OAc)3 (Mild Hydride Donor) STAB->Aldehyde Direct Reduction (Negligible) STAB->Iminium Chemoselective Reduction

Figure 2: Chemoselective reduction of the iminium ion by STAB, avoiding direct aldehyde reduction.

Reaction Optimization & Quantitative Data

The choice of reducing agent and solvent drastically impacts the conversion rate and impurity profile. As demonstrated in seminal studies by [1] and validated in industry standard practices[5], STAB in DCE is the optimal system.

Reducing AgentSolventAdditiveConversion (%)Impurity Profile & Notes
NaBH(OAc)₃ (STAB) DCE AcOH (1.0 eq) >95% Trace impurities; highly scalable.
NaBH(OAc)₃ (STAB)THFAcOH (1.0 eq)85–90%Slower reaction kinetics compared to DCE.
NaBH₃CNMeOHNone70–80%Generates toxic HCN upon quench[3].
NaBH₄EtOHNone<40%Direct reduction of the aldehyde outcompetes amination.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 1-[(oxan-4-yl)methyl]piperidine-4-carboxylate

Self-Validating System: The reaction is monitored by the disappearance of the aldehyde. Because oxan-4-ylmethanal lacks a UV chromophore, use a KMnO₄ TLC stain.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve ethyl piperidine-4-carboxylate (10.0 mmol, 1.0 eq) and oxan-4-ylmethanal (11.0 mmol, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Imine Formation: Add glacial acetic acid (10.0 mmol, 1.0 eq) dropwise. Stir the mixture at room temperature for 30 minutes to ensure complete iminium ion formation.

  • Reduction: Cool the flask in a water bath (20 °C) to act as a mild heat sink. Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 1.5 eq) portion-wise over 10 minutes to prevent clumping.

  • Reaction: Stir the suspension vigorously at room temperature for 12 hours.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) dropwise until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester is typically >95% pure and can be used directly in the next step.

Protocol B: Saponification to the Free Acid

Self-Validating System: Precise pH control during isolation is critical. Over-acidification will protonate the piperidine nitrogen, making the product highly water-soluble and ruining the extraction yield.

  • Hydrolysis: Dissolve the crude ethyl ester (approx. 10.0 mmol) in a 3:1 mixture of THF/H₂O (40 mL).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (30.0 mmol, 3.0 eq). Stir the biphasic mixture at room temperature for 4–6 hours. Monitor by LC-MS until the ester mass disappears.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving only the basic aqueous layer.

  • Zwitterion Precipitation: Cool the aqueous layer to 0 °C. Carefully add 1N HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 6.0 - 6.5 (the isoelectric point of the product).

  • Isolation: The zwitterionic 1-[(oxan-4-yl)methyl]piperidine-4-carboxylic acid will precipitate as a white solid. Filter, wash with ice-cold water (5 mL), and dry in a vacuum oven at 45 °C for 24 hours.

Protocol C: General Derivatization (Amide Coupling)
  • Activation: Dissolve the free acid (1.0 mmol, 1.0 eq) and your chosen primary/secondary amine (1.2 eq) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq).

  • Coupling: Cool to 0 °C and add HATU (1.2 mmol, 1.2 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield the amide derivative.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link][1]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link][3]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.[Link][4]

  • US Patent 8,962,629 B2. (2015). Tricyclic compounds. (Details the use of piperidine-4-carboxylic acid and tetrahydro-2H-pyran-4-carbaldehyde in pharmaceutical synthesis).[2]

Sources

Application

Application Note and Protocol: Preparation of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid for In Vitro Cell-Based Assays

Introduction: The Challenge of Compound Solubilization in Cell Culture 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a carboxylic acid moiety, a tertiary amine within a piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Compound Solubilization in Cell Culture

1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a carboxylic acid moiety, a tertiary amine within a piperidine ring, and an oxane group. Such multi-functional molecules are common in drug discovery pipelines. A critical, yet often overlooked, step in screening these compounds is their effective dissolution and delivery to cells in vitro. Improper solubilization can lead to compound precipitation, inaccurate concentration assessment, and ultimately, unreliable experimental data.

The presence of the carboxylic acid group suggests pH-dependent aqueous solubility, while the overall scaffold may necessitate the use of organic solvents.[1][2] This guide provides a systematic, field-proven approach to determine the optimal solvent, prepare stable, sterile stock solutions, and create working dilutions of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid suitable for high-fidelity cell culture assays. The protocols herein are designed to be self-validating, ensuring researchers can establish a robust methodology tailored to their specific cell lines and assay conditions.

Physicochemical Analysis and Solvent Selection Rationale

A foundational understanding of the compound's structure is paramount for devising a solubilization strategy.

  • Carboxylic Acid (-COOH): This acidic group is typically poorly soluble in neutral aqueous media (like cell culture medium, pH ~7.4) but can be deprotonated in basic conditions (pH > pKa) to form a more soluble carboxylate salt.[3]

  • Piperidine Nitrogen (Tertiary Amine): This basic group can be protonated in acidic conditions.

  • Oxane and Hydrocarbon Backbone: These components contribute to the molecule's lipophilicity, suggesting that organic solvents may be effective.

Based on this structure, a logical solvent screening strategy involves testing common, cell-culture compatible organic solvents and exploring pH-mediated aqueous solubility. The three primary candidates for initial screening are Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and a buffered aqueous solution.

Table 1: Comparison of Recommended Solvents for Cell Culture
SolventRecommended Final ConcentrationAdvantagesDisadvantages & Considerations
DMSO ≤ 0.5% (v/v) , ideally ≤ 0.1%Universal solvent for many organic compounds; aprotic and highly polar.[4]Can induce cell differentiation, oxidative stress, or cytotoxicity at higher concentrations.[5][6][7] Must use a vehicle control.
Ethanol ≤ 0.5% (v/v) Less toxic than DMSO for some cell lines; volatile and easily removed.[4][6][7]Can cause protein denaturation at high concentrations; may not be as effective as DMSO for some compounds.
PBS/Saline + Base VariableAvoids organic solvent toxicity.Requires pH adjustment (e.g., with 1N NaOH) which must be neutralized or highly diluted; risk of salt precipitation.

Experimental Protocol: Solubility Testing and Stock Solution Preparation

This protocol provides a systematic workflow to identify a suitable solvent and prepare a high-concentration primary stock solution. All steps should be performed in a sterile environment (e.g., a Class II biosafety cabinet) using aseptic techniques.[8]

Materials and Reagents
  • 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof, molecular biology grade)

  • Sterile 1N Sodium Hydroxide (NaOH)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical microcentrifuge tubes

  • Sterile 0.22 µm syringe filters

  • Calibrated pipettes and sterile tips

Workflow for Solvent Selection and Stock Preparation

G cluster_0 Part A: Solvent Screening cluster_1 Part B: Troubleshooting & Confirmation cluster_2 Part C: Stock Solution Preparation weigh Weigh ~1-2 mg of compound into 3 separate sterile tubes add_dmso Add 50 µL DMSO to Tube 1 weigh->add_dmso add_etoh Add 50 µL Ethanol to Tube 2 weigh->add_etoh add_pbs Add 50 µL PBS to Tube 3 weigh->add_pbs vortex Vortex all tubes vigorously for 1-2 minutes add_dmso->vortex add_etoh->vortex add_pbs->vortex observe Observe for dissolution. Is the solution clear? vortex->observe no_dissolve If not dissolved... observe->no_dissolve No dissolved Select Best Solvent (Clear Solution) observe->dissolved Yes add_naoh To Tube 3 (PBS), add 1-2 µL of 1N NaOH, vortex. Observe. no_dissolve->add_naoh heat_sonicate Gently warm (37°C) or sonicate Tubes 1 & 2. Observe. no_dissolve->heat_sonicate add_naoh->dissolved heat_sonicate->dissolved prepare Prepare a concentrated stock (e.g., 10-100 mM) in the chosen solvent. dissolved->prepare sterilize Filter-sterilize with 0.22 µm syringe filter prepare->sterilize aliquot Aliquot into cryovials for single-use sterilize->aliquot store Store at -20°C or -80°C, protected from light aliquot->store

Caption: Workflow for solvent selection and stock solution preparation.

Detailed Steps
  • Solvent Screening (Part A):

    • In a sterile environment, weigh approximately 1-2 mg of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid into three separate sterile microcentrifuge tubes.

    • To the first tube, add 50 µL of cell culture-grade DMSO.

    • To the second tube, add 50 µL of pure ethanol.

    • To the third tube, add 50 µL of sterile PBS.

    • Vortex all tubes vigorously for at least one minute. Visually inspect for complete dissolution against a dark background. A clear, particulate-free solution indicates successful dissolution.

  • Troubleshooting (Part B):

    • If the compound did not dissolve in PBS (Tube 3), add 1-2 µL of 1N NaOH to raise the pH. The carboxylic acid should deprotonate and dissolve. If it dissolves, this indicates that pH-mediated aqueous solubility is possible, but this method is less preferred due to the need to control pH in the final culture.

    • If the compound did not dissolve in DMSO or ethanol (Tubes 1 & 2), gently warm the tubes to 37°C for 5-10 minutes or place them in a bath sonicator for 2-5 minutes. This often overcomes kinetic solubility barriers.

  • High-Concentration Stock Preparation (Part C):

    • Select the solvent that yielded a clear solution with the least intervention (ideally DMSO or ethanol at room temperature).

    • Calculate the mass of the compound needed to prepare a desired volume and concentration (e.g., 10 mM).

      • Formula: Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Carefully weigh the calculated mass and dissolve it in the appropriate volume of the chosen solvent.

    • Once fully dissolved, draw the solution into a sterile syringe and expel it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to remove any potential microbial contamination.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles that can degrade the compound.[9]

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol: Preparation of Working Solutions and Vehicle Controls

The high-concentration stock solution must be diluted into a complete cell culture medium to achieve the final desired concentration for your assay.

Serial Dilution Workflow

G cluster_0 Preparation of Working Solution cluster_1 Preparation of Vehicle Control stock Thaw one aliquot of 10 mM Primary Stock (e.g., in DMSO) intermediate Optional: Prepare an intermediate dilution in culture medium (e.g., 100 µM) stock->intermediate for very low final conc. final_dilution Add a small volume of stock to pre-warmed complete culture medium to achieve final concentration (e.g., 10 µM) stock->final_dilution vehicle_prep Add the EXACT SAME volume of pure solvent (e.g., DMSO) to an equal volume of medium mix Mix gently by pipetting final_dilution->mix add_to_cells Add to cells immediately mix->add_to_cells mix_vehicle Mix gently by pipetting vehicle_prep->mix_vehicle add_vehicle Add to control wells mix_vehicle->add_vehicle

Caption: Workflow for preparing working solutions and vehicle controls.

Detailed Steps
  • Thaw Stock: Remove one aliquot of the concentrated stock solution from the freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock:

    • Dilution Factor = (10,000 µM) / (10 µM) = 1000

    • Volume of stock needed = (10 mL) / 1000 = 0.010 mL = 10 µL

  • Prepare Working Solution: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium. This results in a final solvent concentration of 0.1% (10 µL in 10,000 µL).

  • Prepare Vehicle Control: In a separate tube, add 10 µL of the pure solvent (e.g., DMSO) to 10 mL of pre-warmed complete cell culture medium. This creates the vehicle control, which is essential for differentiating the effect of the compound from the effect of the solvent.[5]

  • Application: Mix both solutions gently and apply them to your cells immediately. Always visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Validation: Solvent Cytotoxicity Assay

It is imperative to confirm that the final concentration of the chosen solvent is not toxic to your specific cell line.[5][10] This can be determined by running a simple cell viability assay (e.g., MTT, MTS, or resazurin-based assays).

  • Procedure: Seed cells at the desired density. The next day, treat separate wells with a serial dilution of the solvent (e.g., DMSO from 2% down to 0.01%) in the complete medium. Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours) and then measure cell viability.

  • Analysis: Determine the highest concentration of the solvent that does not significantly reduce cell viability compared to the untreated control. This is your maximum tolerated concentration. Ensure your experimental final solvent concentration is at or below this level.

References

  • Vertex AI Search. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. National Institutes of Health.
  • Koppel, S. J., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Sigma-Aldrich. (n.d.). Piperidine Biotech grade solvent.
  • Nguyen, T. T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • ResearchGate. (2025). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells.
  • BenchChem. (2025). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • Enfanos. (n.d.). Preparation of Stock Solutions.
  • Ajinomoto Co., Inc. (n.d.). Technical tips_Key point for making cell stocks.
  • Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid.
  • MDPI. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents.
  • GMP Plastics. (2025). Best Practices for Preparing and Maintaining Cell Culture Environments.
  • PMC. (2025). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials.
  • ChemicalBook. (2026). 1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID.
  • ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACS Publications. (2008). Removal of Some Carboxylic Acids from Aqueous Solutions by Hydrogels.
  • Google Patents. (n.d.). Extraction of carboxylic acids from dilute aqueous solutions.
  • BenchChem. (2026). Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives.
  • ScienceDirect. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • CymitQuimica. (n.d.). CAS 85098-64-2: 4-(Phenylamino)-1-(phenylmethyl).
  • LookChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid.
  • ResearchGate. (2025). Fast Release of Carboxylic Acid inside Cells.
  • MDPI. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications.
  • Sigma-Aldrich. (n.d.). 4-Amino-1-methylpiperidine-4-carboxylic acid.

Sources

Method

Application Note: Advanced HPLC-CAD/MS Method Development for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid

The Analytical Conundrum: Zwitterions Without Chromophores The compound 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid represents a "perfect storm" of chromatographic challenges for drug development professionals. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Conundrum: Zwitterions Without Chromophores

The compound 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid represents a "perfect storm" of chromatographic challenges for drug development professionals. Structurally, it consists of a basic piperidine nitrogen, an acidic carboxylic acid, and a neutral oxane (tetrahydropyran) ring.

This architecture introduces two primary analytical hurdles:

  • Extreme Polarity & Amphoteric Nature: At physiological pH, the molecule exists as a highly polar zwitterion. Traditional reversed-phase (RP) C18 columns fail to retain such compounds, causing them to elute in the void volume where matrix suppression is highest[1].

  • Optical Transparency: Lacking aromatic rings or conjugated π -systems, the molecule is virtually invisible to standard UV/Vis or Diode Array Detectors (DAD). Monitoring at low wavelengths (e.g., 205 nm) is highly susceptible to baseline drift and solvent interference[2].

To overcome these limitations, we must abandon standard RP-UV paradigms and engineer a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography , coupled orthogonally with Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) [3][4].

Causality in Chromatographic Design (E-E-A-T)

Stationary Phase Selection: Why Mixed-Mode HILIC?

In reversed-phase chromatography, water is the weak solvent. In HILIC, water is the strong solvent. By utilizing a bare silica, zwitterionic, or mixed-mode stationary phase, an aqueous-enriched layer forms on the silica surface. The polar analyte partitions between the bulk acetonitrile-rich mobile phase and this immobilized water layer[1].

For piperidine-4-carboxylic acid derivatives, a Mixed-Mode Cation-Exchange/HILIC column provides superior selectivity[3][5]. By tuning the mobile phase to pH 3.0, the carboxylic acid (pKa ~3.5) is partially neutralized, while the piperidine nitrogen (pKa ~10) remains fully protonated. This net positive charge allows the molecule to be retained via dual mechanisms: hydrophilic partitioning and electrostatic attraction to the cation-exchange sites.

Retention_Mechanism Analyte Analyte (Protonated Piperidine) Mech1 Cation Exchange (Electrostatic) Analyte->Mech1 Mech2 Hydrophilic Partitioning (Aqueous Layer) Analyte->Mech2 Phase Stationary Phase (Mixed-Mode / HILIC) Mech1->Phase Mech2->Phase

Fig 1: Dual-retention mechanism utilized in mixed-mode HILIC chromatography.

Detection Strategy: Bypassing the UV Limitation

Because the API lacks a suitable chromophore, universal detection is required. Charged Aerosol Detection (CAD) measures the charge transferred to residual analyte particles after nebulization and mobile phase evaporation. It provides a mass-based response independent of chemical structure[4]. To ensure CAD and MS compatibility, all mobile phase buffers must be strictly volatile (e.g., ammonium formate). Non-volatile buffers like phosphates will permanently foul the CAD electrometer and the MS source[2][5].

Method_Dev_Workflow A Target: 1-[(Oxan-4-yl)methyl] piperidine-4-carboxylic acid B1 Challenge: Zwitterionic (Poor RP Retention) A->B1 B2 Challenge: No Chromophore (UV Transparent) A->B2 C1 Solution: HILIC or Mixed-Mode Column B1->C1 C2 Solution: CAD or LC-MS Detection B2->C2 D1 Optimize: Buffer pH (Control Ionization) C1->D1 D2 Optimize: Nebulizer Temp & Gas Flow C2->D2 E Final Validated Orthogonal Method D1->E D2->E

Fig 2: Logical workflow for overcoming chromatographic and detection challenges.

Step-by-Step Experimental Protocol

Reagent & Mobile Phase Preparation

Causality Check: In HILIC, the organic solvent (Acetonitrile) is the weak solvent. Gradients must run from high organic to low organic.

  • Mobile Phase A (Aqueous): Dissolve 630 mg of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust to pH 3.0 using LC-MS grade Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): 90% Acetonitrile / 10% Mobile Phase A (v/v). Note: Pure acetonitrile is not used as it can cause buffer precipitation at the pump mixing valve.

  • Diluent: 75% Acetonitrile / 25% Water. Crucial: Samples must be dissolved in a high-organic diluent. Injecting highly aqueous samples into a HILIC column disrupts the immobilized water layer, causing severe peak splitting.

Self-Validating System Suitability Test (SST)

To ensure the protocol is a self-validating system, the workflow must actively prove its own reliability before data acquisition:

  • Blank Injection: Inject the diluent. Verify the absence of ghost peaks. CAD is highly sensitive to non-volatile impurities in solvents. A rising baseline indicates contaminated mobile phase.

  • Resolution Mixture: Inject a mixture containing the API and its synthetic precursor (piperidine-4-carboxylic acid). The method is only valid if the resolution ( Rs​ ) between the two peaks is ≥2.0 .

  • Precision: Inject the API standard 5 times. The Relative Standard Deviation (RSD) of the CAD peak area must be ≤2.0% .

Quantitative Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Mixed-Mode HILIC/Cation-Exchange (e.g., 150 x 4.6 mm, 3 µm)Retains zwitterions via dual hydrophilic and electrostatic mechanisms[3].
Flow Rate 0.8 mL/minBalances column efficiency with optimal CAD nebulization efficiency.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol 5.0 µLSmall volume prevents band broadening in HILIC mode.
Elution Mode Gradient0-2 min: 95% B; 2-10 min: 95% 60% B; 10-12 min: 60% B.
Table 2: Detector Configurations (Orthogonal Setup)
DetectorParameterSettingFunction
CAD Evaporation Temp35 °COptimizes aerosol particle formation for low-molecular-weight APIs[4].
CAD Data Collection10 Hz, Filter: 3.6sSmooths baseline noise inherent to aerosol charging.
MS (ESI+) Capillary Voltage+3.5 kVIonizes the basic piperidine nitrogen for mass confirmation.
MS (ESI+) Mass Transitionm/z 228.1 m/z 144.1Monitors the [M+H]+ parent ion and primary oxane-cleavage fragment[2].

Data Processing and Validation Nuances

Unlike UV detection, CAD response is inherently non-linear over wide concentration ranges. It follows a power-law relationship ( A=aCb , where A is area, C is concentration, and b is the response factor).

  • Actionable Insight: When validating this method according to ICH Q2(R2) guidelines, do not force a linear fit ( y=mx+c ) over a wide range. Instead, apply a Log-Log linear transformation or use a quadratic calibration curve to ensure accurate quantification of impurities at the 0.05% threshold[4].

References

  • Separation of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid on Newcrom R1 HPLC column SIELC Technologies5[5]

  • HILIC Mixed-Mode Method Development Kits Helix Chromatography3[3]

  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods HALO Columns1[1]

  • Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins ResearchGate2[2]

  • Impurity profiling of L-methionine by HPLC on a mixed mode column ResearchGate4[4]

Sources

Application

Application Notes &amp; Protocols for the Mass Spectrometric Analysis of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid

Abstract This document provides a comprehensive technical guide on sample preparation protocols for the quantitative analysis of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid using mass spectrometry. The unique ampho...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on sample preparation protocols for the quantitative analysis of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid using mass spectrometry. The unique amphoteric nature of this molecule, possessing both a basic piperidine nitrogen and an acidic carboxylic acid moiety, presents specific challenges for extraction and analysis from complex biological matrices. This guide details three robust sample preparation methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with a step-by-step workflow, the underlying scientific rationale for experimental choices, and a discussion of its advantages and limitations. The aim is to equip researchers, scientists, and drug development professionals with the expertise to implement self-validating and reproducible methods for accurate quantification.

Introduction: The Analyte and the Analytical Challenge

1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid is a molecule of interest in pharmaceutical development, featuring a saturated heterocyclic piperidine ring linked to an oxane (tetrahydropyran) group and possessing a carboxylic acid functional group. The accurate measurement of this compound in biological fluids such as plasma, serum, or urine is critical for pharmacokinetic, toxicokinetic, and metabolic studies.

The primary analytical challenge stems from its chemical structure:

  • Amphoteric Properties: The basic piperidine nitrogen (pKa ~9-11) is readily protonated, while the carboxylic acid group (pKa ~3-5) is readily deprotonated. This zwitterionic potential means its charge state, and therefore its solubility and chromatographic retention, is highly dependent on pH.

  • Matrix Complexity: Biological samples contain a high concentration of proteins, lipids, salts, and other endogenous components that can interfere with analysis. These matrix components can suppress the analyte signal in the mass spectrometer, foul the analytical column, and lead to inaccurate results.[1]

Effective sample preparation is therefore the most critical step to isolate the analyte from these interferences and ensure the integrity of the subsequent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1][2]

Foundational Principles of Mass Spectrometry Analysis

For a molecule like 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid, LC-MS/MS is the analytical platform of choice due to its high sensitivity and selectivity.[3]

  • Ionization: Electrospray Ionization (ESI) is the preferred technique.[4] Given the high basicity of the piperidine nitrogen, ESI in positive ion mode is typically the most sensitive approach, generating a protonated molecular ion [M+H]⁺.[5] While analysis in negative ion mode is possible by deprotonating the carboxylic acid to form [M-H]⁻, the sensitivity is often lower for compounds with a readily protonated amine.

  • Fragmentation: In tandem mass spectrometry (MS/MS), the [M+H]⁺ precursor ion is fragmented to produce characteristic product ions. Common fragmentation pathways for piperidine derivatives include cleavage of the bond adjacent to the nitrogen (α-cleavage) and fragmentation of the ring structure.[5]

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. It is often the first method attempted due to its simplicity and speed.

Principle of Operation: A water-miscible organic solvent or a strong acid is added to the aqueous biological sample. This disrupts the hydration shell around the proteins, causing them to denature, aggregate, and precipitate out of solution.[1][6] The analyte of interest remains in the liquid supernatant, which is then separated by centrifugation.

Causality & Experimental Choices: Acetonitrile (ACN) is the most widely used solvent for PPT.[7] It is highly effective at precipitating a broad range of proteins while keeping small molecules, like the target analyte, in solution. A 3:1 or 4:1 ratio of ACN to plasma is generally sufficient for complete protein removal.[2][3] While acids can also be used, they can sometimes lead to the co-precipitation of acidic analytes.[7]

Detailed Protocol: PPT for Human Plasma Samples
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) to account for variability.

  • Add 300 µL of ice-cold acetonitrile.[3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[3]

  • Incubate the sample at 4°C for 10 minutes to facilitate protein aggregation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[3]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation: Comparison of Precipitating Agents
Precipitating AgentTypical Ratio (Agent:Sample)AdvantagesLimitations
Acetonitrile 3:1High protein removal efficiency, good recovery for many small molecules.[7]May not remove all phospholipids; can cause analyte precipitation if analyte has low organic solubility.
Methanol 3:1Less likely to precipitate polar analytes compared to ACN.Generally less efficient at precipitating proteins than ACN.
Sulfosalicylic Acid 1:1 (e.g., 4% w/v)Effective for a wide range of proteins.[1]Can interfere with chromatography; may cause co-precipitation of basic analytes.[1]
Zinc Hydroxide Sequential AdditionMaintains neutral pH, minimizing analyte degradation.[8]More complex two-step addition process.
Visualization: PPT Workflow

cluster_0 Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) + Internal Standard add_acn 2. Add Ice-Cold Acetonitrile (300 µL) plasma->add_acn vortex 3. Vortex (1 min) add_acn->vortex incubate 4. Incubate (4°C, 10 min) vortex->incubate centrifuge 5. Centrifuge (14,000 rpm, 10 min) incubate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze

Workflow for Protein Precipitation (PPT).

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Principle of Operation: The analyte is partitioned from the aqueous sample matrix into an organic solvent where it has higher solubility. The selectivity of the extraction is controlled by adjusting the pH of the aqueous phase to manipulate the charge state of the analyte.[9][10]

Causality & Experimental Choices: For an amphoteric compound like 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid, pH control is paramount.

  • To extract as an acid: The aqueous sample should be acidified to a pH of ~2 (at least 2 units below the carboxylic acid pKa). This fully protonates the carboxylate group, neutralizing its charge and making the molecule less polar and more soluble in an organic solvent.

  • To extract as a base: The aqueous sample should be basified to a pH of ~11 (at least 2 units above the piperidine pKa). This deprotonates the piperidinium ion, neutralizing its charge and increasing its organo-solubility.

Acidification is often preferred as it simultaneously aids in protein precipitation. The choice of organic solvent is critical; solvents like ethyl acetate or a mixture of dichloromethane and isopropanol are common choices.[11][12]

Detailed Protocol: LLE for Human Urine Samples
  • Pipette 200 µL of urine into a 2.0 mL centrifuge tube.

  • Add 20 µL of internal standard solution.

  • Acidify the sample by adding 20 µL of 1M HCl to bring the pH to ~2. Vortex briefly.

  • Add 1 mL of ethyl acetate.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualization: LLE Workflow

cluster_1 Liquid-Liquid Extraction Workflow urine 1. Urine Sample (200 µL) + Internal Standard acidify 2. Acidify (pH ~2) urine->acidify add_solvent 3. Add Ethyl Acetate (1 mL) acidify->add_solvent vortex 4. Vortex (2 min) add_solvent->vortex centrifuge 5. Centrifuge (4,000 rpm, 5 min) vortex->centrifuge organic_layer 6. Collect Organic Layer centrifuge->organic_layer evaporate 7. Evaporate to Dryness organic_layer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze

Workflow for Liquid-Liquid Extraction (LLE).

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and powerful technique for sample cleanup and concentration. It provides the cleanest extracts, minimizing matrix effects.

Principle of Operation: SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent (the sorbent).[13] The process involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.

Causality & Experimental Choices: The amphoteric nature of the analyte makes it an ideal candidate for Mixed-Mode SPE , which utilizes two different retention mechanisms (e.g., reversed-phase and ion-exchange) in a single cartridge.[13] A mixed-mode sorbent with both hydrophobic (e.g., C8 or C18) and strong cation-exchange (SCX) functionalities is recommended.

  • Loading: The sample is loaded under acidic conditions (pH ~3-6). The piperidine nitrogen is protonated (positively charged) and retains on the SCX sorbent via electrostatic interaction, while the carboxylic acid is neutral. Hydrophobic interactions also contribute to retention.

  • Washing: An acidic wash (e.g., with dilute acid) removes neutral and acidic interferences. An organic wash (e.g., with methanol) removes hydrophobically-bound interferences.

  • Elution: A basic organic solvent (e.g., 5% ammonium hydroxide in methanol) is used for elution. The high pH neutralizes the charge on the piperidine nitrogen, disrupting its interaction with the SCX sorbent and releasing the analyte.

Detailed Protocol: Mixed-Mode SPE for Plasma Samples
  • Sample Pre-treatment: Perform protein precipitation as described in Protocol 1 (steps 1-7). Reconstitute the dried supernatant in 500 µL of 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode C8/SCX SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 2% formic acid in water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Final Steps: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.

Visualization: SPE Workflow

cluster_2 Mixed-Mode SPE Workflow pretreat 1. Pre-treat Sample (PPT + Acidification) condition 2. Condition Cartridge (MeOH, H₂O, Acid) pretreat->condition load 3. Load Sample condition->load wash1 4. Wash 1 (Aqueous Acid) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (Basic Methanol) wash2->elute evap_recon 7. Evaporate & Reconstitute elute->evap_recon analyze 8. LC-MS/MS Analysis evap_recon->analyze

Workflow for Solid-Phase Extraction (SPE).

Optional: Derivatization for Enhanced Sensitivity

In some cases, particularly if high sensitivity is required or if using GC-MS, chemical derivatization can be employed. The primary target for derivatization is the carboxylic acid group.

Principle: The polar carboxylic acid is converted into a less polar and more volatile ester (e.g., methyl or trimethylsilyl ester), which improves chromatographic peak shape and volatility for GC-MS.[14] For LC-MS, derivatization with a reagent containing a permanently charged moiety (e.g., cholamine) can significantly enhance ionization efficiency in positive ESI mode.[15] This strategy can improve detection limits by orders of magnitude.

This is an advanced technique and should be considered if standard methods do not provide the required sensitivity.

LC-MS/MS Instrumental Parameters (Starting Point)

Final instrument parameters must be optimized for the specific compound and system. The following table provides a validated starting point.[3][16]

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes good peak shape and protonation of the analyte for positive ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic phase for elution from the reversed-phase column.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale LC columns.
Gradient 5% B to 95% B over 5-7 minutesA generic gradient to elute the analyte; must be optimized.
Ionization Mode ESI PositiveThe basic piperidine nitrogen is readily protonated, leading to high sensitivity.[5]
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[3]
Precursor Ion [M+H]⁺The protonated molecular ion of the analyte.
Product Ions To be determined by infusionAt least two stable, intense product ions should be selected for quantification and confirmation.

Conclusion

The successful mass spectrometric quantification of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid from biological matrices is critically dependent on the sample preparation protocol.

  • Protein Precipitation offers a rapid but less clean approach suitable for initial screening.

  • Liquid-Liquid Extraction provides a higher degree of cleanup by leveraging pH adjustment to control analyte solubility.

  • Solid-Phase Extraction , particularly mixed-mode SPE, delivers the cleanest extracts and highest selectivity by exploiting both the hydrophobic and ionic properties of the analyte.

The choice of method will depend on the required sensitivity, throughput, and the complexity of the sample matrix. For regulated bioanalysis, a mixed-mode SPE method is often the most robust and reliable choice.

References

  • Chen, Y., et al. (2024). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Green Chemistry. Retrieved from [Link]

  • Jabeen, R., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Encyclopedia of Analytical Science. (2005). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • Cazorla-Reyes, R., et al. (2011). Single solid phase extraction method for the simultaneous analysis of polar and non-polar pesticides in urine samples by gas chromatography and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. Talanta. Retrieved from [Link]

  • Politi, L., et al. (2008). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Applied Bioanalysis. Retrieved from [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology. Retrieved from [Link]

  • Jabeen, R., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology. Retrieved from [Link]

  • D'Arienzo, R., et al. (2021). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules. Retrieved from [Link]

  • Chen, Y., et al. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. OSTI.GOV. Retrieved from [Link]

  • Cheung, C. S. L., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Li, J., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography. Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation | Mass Spectrometry Facility. Retrieved from [Link]

  • PubMed. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • Waters. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • PubMed. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Retrieved from [Link]

  • IntechOpen. (2021). Ionization Techniques for Mass Spectral Analysis. Retrieved from [Link]

  • European Journal of Mass Spectrometry. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [Link]

  • Spectroscopy Online. (2016). Simplifying Mass Spectrometry Through New Ionization Technology: Application to Drugs and Clinical Analyses. Retrieved from [Link]

  • ResearchGate. (2023). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubMed Central. (2010). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Retrieved from [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

Sources

Method

Application Note: Integrating 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid in Fragment-Based Lead Discovery (FBLD)

Executive Summary Fragment-Based Lead Discovery (FBLD) has revolutionized rational drug design by identifying low-molecular-weight ligands that bind to target proteins with high ligand efficiency[1]. However, early fragm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-Based Lead Discovery (FBLD) has revolutionized rational drug design by identifying low-molecular-weight ligands that bind to target proteins with high ligand efficiency[1]. However, early fragment libraries were heavily biased toward planar, aromatic molecules ("flatland"), which often led to downstream liabilities such as poor solubility and off-target toxicity.

1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid represents a modern, highly saturated 3D fragment. By maximizing the fraction of sp3-hybridized carbons ( Fsp3​ ), this building block provides a rigid, vector-rich scaffold. This application note details the scientific rationale, target applicability, and self-validating experimental protocols required to successfully screen and optimize this fragment in an FBLD campaign.

Scientific Rationale: The 3D Fragment Advantage

The shift toward 3D fragments in FBLD is driven by the need for better physicochemical properties and more precise spatial engagement with complex protein pockets[2]. The structural anatomy of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid offers three distinct pharmacophoric advantages:

  • The Carboxylic Acid Anchor: Acts as a potent electrostatic anchor. It is highly effective at coordinating catalytic metals (e.g., Zn2+ in metalloproteases) or forming bidentate salt bridges with basic residues (e.g., Arginine/Lysine networks)[3].

  • The Piperidine Core: Provides a rigid, non-aromatic 3D vector. Unlike planar phenyl rings, the chair conformation of piperidine projects substituents at defined axial and equatorial angles, allowing for precise geometric targeting of sub-pockets[2].

  • The Oxan-4-yl (Tetrahydropyran) Group: The oxygen atom in the oxane ring serves as a localized hydrogen-bond acceptor. Furthermore, the saturated ring provides steric bulk to displace high-energy water molecules from hydrophobic pockets without increasing the molecule's aromatic ring count.

Pharmacophore Target Protein Target Pocket Carboxylate Carboxylic Acid (Salt Bridge / Metal Coordination) Carboxylate->Target Electrostatic Piperidine Piperidine Ring (Rigid 3D Vector / High Fsp3) Carboxylate->Piperidine Piperidine->Target Hydrophobic Packing Oxanyl Oxan-4-yl Group (H-Bond Acceptor / Water Displacement) Piperidine->Oxanyl Oxanyl->Target Solvent Displacement

Fig 1. Pharmacophore mapping of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid to target sub-pockets.

Target Class Applicability

This fragment is particularly suited for targets where traditional flat kinase inhibitors or simple aromatic binders fail.

  • Metalloproteases (e.g., LTA4H): The carboxylic acid acts as a zinc-binding group (ZBG), while the piperidine-oxane tail fills the S1′ hydrophobic channel[4].

  • Protein-Protein Interactions (PPIs) (e.g., Keap1-Nrf2): The fragment can anchor into the highly basic Arg483 pocket of Keap1 via the carboxylate, utilizing the oxanyl group to explore adjacent shallow PPI interfaces[3].

The Self-Validating FBLD Workflow

Because fragments bind weakly (typically Kd​ in the μM to mM range), false positives from aggregation or non-specific binding are common. To ensure scientific integrity, we employ a self-validating triad of orthogonal techniques: Surface Plasmon Resonance (SPR) for kinetics, Saturation Transfer Difference (STD) NMR for ligand-observed binding, and X-ray Crystallography for structural proof[5].

FBLD_Workflow Primary Primary Screen SPR (mM affinities) NMR Orthogonal Validation STD-NMR Primary->NMR Hit Triage Xray Structural Elucidation X-ray Crystallography NMR->Xray Validated Hits Lead Hit-to-Lead Fragment Growing Xray->Lead 3D Pose

Fig 2. Sequential FBLD workflow from primary screening to hit-to-lead optimization.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: Identify binding events and calculate steady-state affinity ( Kd​ ).

  • Causality Insight: Fragments require high screening concentrations (up to 1 mM). At these concentrations, bulk refractive index changes from DMSO variations can mask true binding. Strict DMSO matching between the running buffer and sample is non-negotiable. Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Aim for a high immobilization level (3000–5000 RU) to compensate for the low molecular weight of the fragment (~227 Da).

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+) and spike exactly 5.0% (v/v) DMSO.

  • DMSO Calibration: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for excluded volume effects.

  • Injection: Inject 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid in a 2-fold dilution series (from 1 mM down to 15.6 μM ) at a flow rate of 30 μL/min .

  • Analysis: Fit the equilibrium binding responses to a 1:1 steady-state affinity model to derive the Kd​ .

Protocol B: Orthogonal Validation via STD-NMR

Objective: Confirm that the fragment binds specifically to the target in solution, ruling out aggregation.

  • Causality Insight: STD-NMR relies on the nuclear Overhauser effect (NOE). When the protein is selectively saturated with an RF pulse, the magnetization transfers to the bound fragment. Because fragments have fast on/off rates (fast exchange), the saturated fragment dissociates back into the bulk solution, accumulating a detectable signal. Aggregates do not exhibit fast exchange and will remain silent. Step-by-Step Methodology:

  • Sample Preparation: Exchange the target protein into deuterated buffer (e.g., 50 mM Tris-d11, D2​O , pD 7.4) to eliminate the H2​O solvent signal.

  • Concentrations: Mix 10 μM target protein with 500 μM of the fragment (1:50 ratio).

  • Acquisition: Apply a train of Gaussian pulses for selective protein saturation (e.g., at -0.5 ppm, where methyl groups of aliphatic residues resonate, but the fragment does not).

  • Subtraction: Acquire an off-resonance spectrum (pulse at 40 ppm) and subtract the on-resonance spectrum. A positive signal in the difference spectrum confirms binding.

Protocol C: Structural Elucidation via X-ray Crystallography

Objective: Obtain the precise 3D binding pose to guide fragment growing. Step-by-Step Methodology:

  • Crystallization: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Soaking: Transfer the apo-crystal into a drop of mother liquor containing 20–50 mM of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid and 10% DMSO. Soak for 2 to 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron beamline. Solve the structure using molecular replacement and model the fragment into the observed Fo​−Fc​ electron density map.

Hit-to-Lead Optimization & Quantitative Data

Once the binding pose is confirmed, the fragment is optimized. The carboxylic acid is typically maintained as the primary anchor, while the oxanyl group or the piperidine ring is "grown" to pick up additional interactions in adjacent pockets[1][3].

Table 1: Representative Progression of the Piperidine-4-Carboxylate Scaffold in a Model Metalloenzyme Campaign

Optimization StageCompound DescriptionMolecular Weight (Da) Kd​ (SPR) IC50​ (Biochemical)Ligand Efficiency (LE)*
Initial Fragment 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid227.21.2 mM> 2.0 mM0.32
Fragment Grown (Step 1) Amide coupling at C4, retaining oxanyl tail~310.445 μM 80 μM 0.34
Lead Compound Biaryl-substituted piperidine derivative~420.5120 nM250 nM0.36

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ . Maintaining an LE > 0.3 during optimization indicates that the added molecular weight is successfully contributing to binding affinity.

References

  • Fragment-based lead discovery. Wikipedia. Available at:[Link] (Accessed: April 2026).

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 2022. Available at:[Link]

  • Fragment-based lead discovery and design. Journal of Chemical Information and Modeling, 2014. Available at:[Link]

  • Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. Journal of Medicinal Chemistry, 2013. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid

Welcome to the Technical Support Center for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid (also known as 1-(tetrahydropyran-4-ylmethyl)piperidine-4-carboxylic acid). As a structurally complex isonipecotic acid deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid (also known as 1-(tetrahydropyran-4-ylmethyl)piperidine-4-carboxylic acid). As a structurally complex isonipecotic acid derivative, this compound is highly susceptible to specific thermal degradation pathways during high-temperature synthesis, solvent evaporation, and long-term storage.

This portal provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound.

Mechanistic Overview of Thermal Degradation

To effectively prevent degradation, we must first establish the causality behind the molecular breakdown. The molecule contains three vulnerable moieties, each with a distinct thermal failure mode:

  • Carboxylic Acid Group (Decarboxylation): Research on the thermal decomposition of carboxylic acids demonstrates that at elevated temperatures, the carboxylate group can tilt toward catalytic surfaces, weakening the C-C bond and leading to the elimination of CO₂ 1.

  • Piperidine Ring (SN2 Ring-Opening): Cyclic amines can undergo thermal degradation via SN2 nucleophilic attack, leading to ring-opening and polymerization. Furthermore, transition metals rapidly catalyze the oxidation of the amine nitrogen 2.

  • N-Alkyl Linkage (Oxidative Cleavage): The oxanylmethyl ether linkage is vulnerable to oxidative N-dealkylation, especially in the presence of dissolved oxygen and heat, yielding piperidine-4-carboxylic acid and oxane-4-carboxaldehyde.

G A 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid B Decarboxylation (Thermal / Surface Catalyzed) A->B > 150 °C / Metal Surfaces C N-Dealkylation & Oxidation (O2 / Radical mechanism) A->C O2 exposure + Heat D Piperidine Ring Opening (SN2 Nucleophilic Attack) A->D High Temp / Base E 1-[(Oxan-4-yl)methyl]piperidine + CO2 B->E F Piperidine-4-carboxylic acid + Oxan-4-carboxaldehyde C->F G Linear Amino Acid Oligomers D->G

Figure 1: Primary thermal degradation pathways of the piperidine-4-carboxylic acid derivative.

Quantitative Stability Profile

The table below summarizes the critical thermodynamic data and diagnostic signatures associated with each degradation pathway. Use this matrix to identify the root cause of your yield losses during LC-MS/GC-MS analysis.

Degradation PathwayTrigger ConditionActivation Energy (Ea)Primary CatalystDiagnostic Signature (LC-MS)
Decarboxylation > 150 °C~180 kJ/molBare Metal Surfaces (e.g., Cu)-44 Da (Loss of CO₂)
Oxidative N-Dealkylation > 80 °C + O₂~120 kJ/molCu²⁺ ions+16 Da (N-oxide) or Cleavage
SN2 Ring Opening > 135 °C~183.5 kJ/molHigh Substrate ConcentrationPolymeric/Oligomeric masses

Troubleshooting Guide: Self-Validating Stabilization Protocol

To prevent thermal degradation during high-temperature reactions or solvent evaporation (e.g., rotary evaporation, refluxing), implement the following Standard Operating Procedure (SOP). Every step is designed as a self-validating system to ensure the physical environment is strictly controlled.

Step 1: Transition Metal Chelation & System Passivation
  • Action: Add 0.5 mM EDTA (or DTPA) to the aqueous/organic solvent mixture prior to heating.

  • Causality: Trace copper (Cu²⁺) from stainless steel reactors or reagent impurities acts as a potent redox catalyst. It initiates radical-mediated N-dealkylation and oxidation of the piperidine ring 2. Chelating agents sequester these ions, shutting down the catalytic cycle.

  • Validation: Spike a 1 mL aliquot of your pre-heated mixture with a colorimetric Cu²⁺ indicator (e.g., cuprizone). A lack of blue color validates complete metal chelation.

Step 2: Solvent Deoxygenation (Sparging)
  • Action: Sparge the solution with high-purity Nitrogen (N₂) or Argon (Ar) for 30 minutes.

  • Causality: Thermal degradation of cyclic amines is drastically accelerated by dissolved O₂. Removing O₂ eliminates the terminal electron acceptor required for oxidative cleavage of the oxanylmethyl group.

  • Validation: Submerge a dissolved oxygen (DO) probe into the reactor. Do not initiate the heating mantle until the DO reading is strictly < 0.5 ppm .

Step 3: pH Control for Carboxylate Stabilization
  • Action: Adjust the solution pH to 7.5–8.0 using a mild, non-nucleophilic buffer (e.g., phosphate).

  • Causality: Carboxylic acids thermally decompose via a surface-mediated mechanism where the carboxylate plane tilts, weakening the C-C bond to eliminate CO₂ 1. Maintaining a slightly basic pH ensures the molecule remains in a stable, fully solvated carboxylate anion state, preventing surface-adsorption-induced decarboxylation.

  • Validation: Monitor continuous pH during the first hour of heating. A stable pH indicates that acidic degradation byproducts (such as formates) are not forming.

Frequently Asked Questions (FAQs)

Q1: During LC-MS analysis of my heated samples, I am seeing a major impurity with a mass loss of exactly 44 Da. What is happening? A1: This is the classic signature of thermal decarboxylation. At temperatures exceeding 150 °C, or at lower temperatures when exposed to catalytic metal surfaces, the carboxylic acid moiety at position 4 of the piperidine ring is eliminated as CO₂ 1. To fix this, lower your processing temperature to < 120 °C and ensure your reactor walls are properly passivated or glass-lined.

Q2: My compound is perfectly stable when heated in glass flasks, but degrades rapidly into N-oxides when scaled up in stainless steel reactors. Why? A2: Stainless steel contains trace amounts of transition metals. While Iron (Fe²⁺) and Chromium (Cr³⁺) are weak catalysts, trace Copper (Cu²⁺) impurities leached from alloys or piping rapidly catalyze the oxidation of piperidine derivatives 2. Implement Step 1 of our SOP (EDTA chelation) to neutralize this effect.

Q3: Why am I detecting high-molecular-weight polymeric masses after prolonged refluxing? A3: At high temperatures (> 135 °C) and high concentrations, piperidine derivatives can undergo ring-opening via an SN2 nucleophilic attack 2. The nitrogen of one molecule attacks the α-carbon of another, creating linear amino acid oligomers. Dilute your reaction mixture to reduce bimolecular collision rates and strictly control maximum temperatures.

References

  • Freeman, S.A. Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin (OSTI).
  • Bavisotto, R., Rana, R., Hopper, N., Hou, K., Tysoe, W. T. Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper: Nature of the Carbonaceous Film. Physical Chemistry Chemical Physics (RSC Publishing).

Sources

Optimization

Technical Support Center: Chromatographic Purification of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid

Welcome to the dedicated support center for optimizing the chromatographic purification of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for optimizing the chromatographic purification of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, from resolving common issues to developing robust purification methods. We will explore the unique chemical properties of this molecule and explain the causality behind our recommended experimental strategies.

Understanding the Molecule: A Zwitterionic Challenge

1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid presents a unique purification challenge due to its zwitterionic nature. The molecule contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual functionality means its net charge and polarity are highly dependent on the pH of the mobile phase, which profoundly impacts its interaction with chromatographic stationary phases.

Common problems encountered during its purification include:

  • Severe peak tailing on traditional silica-based columns due to strong interactions between the basic amine and acidic silanol groups.[1][2][3]

  • Poor retention in standard reversed-phase (RP) systems because of its high polarity.[4][5]

  • Inconsistent results if mobile phase pH and buffer strength are not meticulously controlled.

This guide provides a structured approach to overcome these challenges by selecting the appropriate chromatographic mode and optimizing critical parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid exhibiting severe tailing on a C18 column?

A1: Peak tailing for this compound is almost always caused by secondary-site interactions, specifically the interaction between the positively charged (protonated) tertiary amine on the piperidine ring and negatively charged, deprotonated silanol groups present on the surface of silica-based stationary phases.[2][3] This strong ionic interaction is a common problem for basic compounds and leads to a portion of the analyte molecules being retained more strongly, resulting in an asymmetrical, tailing peak.[1][6]

To mitigate this, you should:

  • Lower the mobile phase pH: Operating at a pH between 2.5 and 3.5 protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[2][7]

  • Use a modern, end-capped column: High-purity, "Type B" silica columns with advanced end-capping have a significantly lower concentration of accessible silanol groups, which inherently reduces tailing for basic analytes.[2][8]

Q2: I am observing very poor, almost no retention for my compound in reversed-phase chromatography. What is the cause and how can I fix it?

A2: The target molecule is highly polar and hydrophilic. In reversed-phase chromatography, which separates compounds based on hydrophobicity, polar compounds have weak interactions with the non-polar stationary phase (like C18) and are therefore poorly retained, often eluting at or near the void volume.[4][5][9][10]

To increase retention, consider these strategies:

  • Decrease the organic solvent percentage: Reduce the amount of acetonitrile or methanol in your mobile phase. Using a more aqueous mobile phase increases its polarity, which can promote greater interaction with the stationary phase.[7]

  • Explore alternative chromatographic modes: For highly polar compounds, reversed-phase is often not the ideal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography are far better suited for retaining and separating this type of analyte.[9][11][12]

Q3: What is the most effective chromatographic mode for purifying this zwitterionic compound?

A3: For 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are superior to traditional reversed-phase chromatography.

  • HILIC is specifically designed for highly polar and hydrophilic compounds.[12][13] It utilizes a polar stationary phase and a high-organic mobile phase. Retention is achieved through a combination of partitioning into a water-enriched layer on the stationary phase surface and electrostatic interactions.[12] Zwitterionic HILIC stationary phases (ZIC-HILIC) are particularly effective as they can interact with both charged moieties of the analyte, offering unique selectivity.[11][14][15]

  • Mixed-Mode Chromatography employs stationary phases with multiple interaction functionalities (e.g., reversed-phase and ion-exchange).[16][17] A reversed-phase/cation-exchange mixed-mode column can provide excellent retention and selectivity by interacting with the molecule via both hydrophobic forces and ion-exchange with the protonated tertiary amine.[18]

Q4: How critical is mobile phase pH control for this separation?

A4: Mobile phase pH is the single most critical parameter for this compound. Because it is zwitterionic, its ionization state—and therefore its overall polarity and charge—is directly controlled by pH.

  • At low pH (e.g., < 3): The carboxylic acid is neutral, and the tertiary amine is protonated (positive charge). The molecule behaves as a cation.

  • At high pH (e.g., > 10): The carboxylic acid is deprotonated (negative charge), and the tertiary amine is neutral. The molecule behaves as an anion.

  • At intermediate pH: Both groups may be ionized, leading to a net neutral but highly polar zwitterion.

Controlling pH with an appropriate buffer is essential for achieving reproducible retention times and consistent peak shapes.[19] Even small variations in pH can lead to significant shifts in retention.[1]

Q5: My peak shape and retention time are inconsistent from one injection to the next. What are the likely causes?

A5: Inconsistency is often traced back to a few key areas:

  • Inadequate Column Equilibration: HILIC and Mixed-Mode chromatography can require longer equilibration times than reversed-phase. Ensure the column is fully equilibrated with the starting mobile phase before each injection. Insufficient equilibration is a common cause of shifting retention times.

  • Mobile Phase Instability: If you are not using a buffer, or if the buffer is improperly prepared, the pH of the mobile phase can drift, causing inconsistent results.[6] Always prepare fresh mobile phase and verify the pH.

  • Sample Solvent Mismatch: The solvent used to dissolve your sample should be as close in composition as possible to the initial mobile phase. Injecting a sample dissolved in a much stronger or weaker solvent can cause significant peak distortion (fronting or splitting).[1]

  • Column Contamination: If the column has been contaminated from previous analyses or sample matrix components, it can lead to erratic performance.[6] Flushing the column according to the manufacturer's instructions may be necessary.

In-Depth Troubleshooting Guides

Guide 1: Resolving Severe Peak Tailing in Reversed-Phase HPLC

This guide provides a systematic approach to diagnosing and eliminating peak tailing for basic compounds like 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid.

G start Start: Severe Peak Tailing Observed check_pH Is Mobile Phase pH < 3.5? start->check_pH adjust_pH Action: Adjust Mobile Phase to pH 2.5-3.0 with an acidic modifier (e.g., Formic or Trifluoroacetic Acid). check_pH->adjust_pH No check_column Is the column modern & end-capped (e.g., high-purity Type B silica)? check_pH->check_column Yes adjust_pH->check_pH Re-evaluate replace_column Action: Switch to a high-performance, end-capped C18 or a column with alternative chemistry (e.g., Phenyl-Hexyl). check_column->replace_column No check_overload Is mass overload a possibility? check_column->check_overload Yes replace_column->check_column Re-evaluate reduce_load Action: Reduce injection volume or dilute the sample and reinject. check_overload->reduce_load Yes consider_alt_mode Persistent Tailing: The issue is likely inherent to RP mode. Proceed to HILIC or Mixed-Mode Chromatography. check_overload->consider_alt_mode No reduce_load->check_overload Re-evaluate

Caption: Decision tree for troubleshooting peak tailing.

  • Verify and Adjust Mobile Phase pH: The most effective way to combat silanol interactions is to suppress their ionization.

    • Action: Prepare a fresh mobile phase containing an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Ensure the final pH is between 2.5 and 3.0. This protonates the silanol groups (Si-O⁻ to Si-OH), eliminating the strong ionic attraction with the protonated amine analyte.[2][7]

    • Causality: By neutralizing the stationary phase's negative sites, you promote a more uniform interaction mechanism (hydrophobic interaction), leading to a more symmetrical Gaussian peak shape.

  • Evaluate Your Column Technology: Not all C18 columns are created equal.

    • Action: If you are using an older "Type A" silica column, switch to a modern, high-purity "Type B" silica column that features extensive end-capping. For particularly stubborn tailing, consider a column with a different stationary phase, such as one with embedded polar groups or a phenyl-hexyl phase, which can offer alternative interaction mechanisms.[7]

    • Causality: Modern manufacturing processes reduce metal impurities and create a more inert surface with fewer accessible silanol groups, which is fundamental to achieving good peak shape for basic compounds.[8]

  • Check for Column Overload: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to peak distortion.[1][6]

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

    • Causality: At high concentrations, not all analyte molecules can interact with the primary retention sites, causing some to interact with less favorable secondary sites (like silanols), which can contribute to tailing.[2]

Guide 2: Method Development for HILIC Purification

HILIC is an ideal choice for this polar, zwitterionic analyte. Follow this workflow for robust method development.

HILIC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Optimization cluster_refine Phase 3: Refinement col_select 1. Column Selection Choose a Zwitterionic (ZIC-HILIC) or Amide phase. mob_phase 2. Mobile Phase Prep A: 10mM Ammonium Formate in Water B: Acetonitrile col_select->mob_phase gradient 3. Initial Gradient Screen 95% to 50% B over 15 min mob_phase->gradient eval_ret 4. Evaluate Retention Is retention adequate (k' > 2)? gradient->eval_ret adjust_org Adjust Organic Content Increase initial %B for more retention, decrease for less retention. eval_ret->adjust_org No adjust_buffer Optimize Buffer Strength Test 5mM vs 20mM buffer. Higher strength can reduce secondary ionic interactions. eval_ret->adjust_buffer Yes adjust_org->gradient Re-screen isocratic 6. Convert to Isocratic (Optional) For preparative purification, convert to an isocratic method based on elution %B. adjust_buffer->isocratic final_method 7. Final Method Validation isocratic->final_method

Caption: A systematic workflow for HILIC method development.

  • Stationary Phase Choice: A zwitterionic stationary phase (ZIC-HILIC) is highly recommended. These phases contain both positive and negative charges, providing weak electrostatic interactions that are ideal for retaining and separating zwitterionic analytes with high selectivity and good peak shape.[11][15] Amide phases are also a good alternative.[12]

  • Mobile Phase Composition: The mobile phase in HILIC consists of a high percentage of a weak, aprotic organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer.[12]

    • Organic Solvent: Acetonitrile is the most common and effective weak eluent for HILIC.

    • Aqueous Buffer: A buffer is crucial for controlling pH and providing ions to manage electrostatic interactions.[11] Ammonium formate or ammonium acetate (5-20 mM) are excellent choices as they are volatile and MS-compatible.

  • Controlling Retention: In HILIC, water is the strong solvent. To increase retention, you increase the percentage of acetonitrile. To decrease retention, you increase the percentage of the aqueous buffer. This is the opposite of reversed-phase chromatography.[14]

  • Equilibration is Critical: HILIC columns require a significant equilibration period (often 10-20 column volumes) to establish the aqueous layer on the stationary phase surface. Failure to properly equilibrate will result in drifting retention times.

Experimental Protocols

Protocol 1: Recommended HILIC Screening Protocol

This protocol provides a robust starting point for purifying 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid.

ParameterRecommended SettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC), 100 x 4.6 mm, 3.5 µmSpecifically designed for polar, zwitterionic compounds, offering superior retention and selectivity.[14][15]
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 4.5Provides necessary ions for managing electrostatic interactions and controls pH for reproducibility.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode, necessary for promoting hydrophilic partitioning.[12]
Gradient 95% B to 50% B over 15 minutesA broad gradient to determine the approximate elution conditions for the analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures temperature stability and reproducible retention times.
Injection Volume 5 µLA small volume to prevent peak distortion from the sample solvent.
Sample Diluent 90:10 Acetonitrile:WaterShould be as close as possible to the initial mobile phase conditions to ensure good peak shape.
Detection UV at 210 nm (or CAD/ELSD/MS)The molecule lacks a strong chromophore, so low UV wavelength or alternative detection methods are required.
Protocol 2: Step-by-Step Mobile Phase Optimization
  • Prepare Stock Buffers: Create a 100 mM stock solution of ammonium formate in water. Adjust the pH to 4.5 with formic acid.

  • Prepare Mobile Phase A: Dilute the stock buffer to 10 mM with high-purity water.

  • Prepare Mobile Phase B: Use 100% acetonitrile.

  • Equilibrate the System: Flush the HILIC column with the initial gradient conditions (95% B) for at least 20 column volumes before the first injection.

  • Run the Screening Gradient: Inject the sample and run the gradient as described in the table above.

  • Analyze Results:

    • If retention is too low (elutes too early), increase the starting percentage of B (e.g., start at 98% B).

    • If retention is too high (elutes too late or not at all), decrease the starting percentage of B (e.g., start at 90% B).

  • Optimize Buffer Strength: Once a suitable organic range is found, test the effect of buffer concentration. Prepare a 20 mM version of Mobile Phase A and re-run the separation. A higher buffer strength can sometimes improve peak shape by better shielding residual charges on the stationary phase.[11]

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. Analytical Chemistry - ACS Publications. Available at: 5.[2]Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub. Available at:

  • Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Merck Millipore.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • HILIC. Dr. Maisch.
  • Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles. PMC.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • Technical Support Center: Optimizing Mobile Phase pH for Florfenicol Amine Analysis. Benchchem.
  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Mixed-Mode Chromatography and Stationary Phases. SIELC.
  • Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples. Analytical Methods (RSC Publishing).
  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva.
  • Mixed Mode Chromatography. Sartorius.

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Troubleshooting for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing liquid chromatography-mass spectrometry (LC-MS) challenges with 1-[(Oxan-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing liquid chromatography-mass spectrometry (LC-MS) challenges with 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid .

Because this molecule contains both a basic tertiary amine (piperidine ring) and an acidic carboxylic acid group, it exists as a zwitterion at physiological pH. This dual-charge nature frequently leads to poor retention on standard reversed-phase columns, split ionization signals, and severe in-source fragmentation[1]. This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my MS signal intensity so low, even at high sample concentrations?

The Causality: At a neutral pH (typically pH 4–8), 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid forms an internal salt (zwitterion). The protonated piperidine nitrogen and the deprotonated carboxylate group cancel each other out, resulting in a net charge of zero. Electrospray Ionization (ESI) relies on the accumulation of net charges on the surface of the droplet. A net-neutral zwitterion resists efficient transfer into the gas phase, drastically reducing MS sensitivity.

The Solution: You must force the molecule out of its zwitterionic state by adjusting the mobile phase pH to be at least 2 units away from the pKa of the target functional group.

  • For Positive Ion Mode (ESI+): Lower the pH to < 3.0 using 0.1% Formic Acid. This fully protonates the carboxylic acid, leaving the molecule with a net +1 charge on the piperidine nitrogen.

  • For Negative Ion Mode (ESI-): Raise the pH to > 10.0 using 10 mM Ammonium Hydroxide. This fully deprotonates the piperidine nitrogen, leaving a net -1 charge on the carboxylate group.

Q2: My analyte is eluting in the void volume on a C18 column. How does this affect ionization, and how do I fix it?

The Causality: Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interactions. The high polarity of the zwitterionic state prevents the molecule from partitioning into the C18 stationary phase. Eluting in the void volume means the analyte co-elutes with unretained matrix components and salts, leading to severe ion suppression in the ESI source.

The Solution: Switch to Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) . ZIC-HILIC stationary phases (e.g., sulfobetaine-based columns) possess both positive and negative surface charges, allowing them to interact electrostatically and hydrophilically with highly polar zwitterions[2]. This pushes the retention time well past the void volume, escaping the matrix suppression zone and significantly improving ionization efficiency[3].

Q3: I am seeing a massive peak at m/z 184 instead of my expected intact mass (m/z 228). What is happening?

The Causality: You are observing In-Source Fragmentation (ISF) , specifically decarboxylation . Carboxylic acids are highly susceptible to losing carbon dioxide (-44 Da) when subjected to the thermal and electrical energy of the ESI source[4]. For 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid, the intact [M+H]+ is m/z 228.15. The loss of CO2 yields a fragment at m/z 184.16. Harsh ionization parameters (high cone voltages, high desolvation temperatures) induce this cleavage before the ions even reach the mass analyzer.

The Solution: You must "soften" the ionization conditions. Decrease the declustering potential (or cone voltage) and lower the source temperature incrementally until the ratio of the intact parent ion (m/z 228) to the decarboxylated fragment (m/z 184) is maximized.

Part 2: Visualizing the Analytical Logic

Troubleshooting Workflow for Zwitterionic MS Analysis

The following logic tree dictates the sequential adjustments required to rescue poor MS signals for this compound.

G Start Poor MS Signal for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid CheckRet Check LC Retention (k' < 2?) Start->CheckRet HILIC Switch to ZIC-HILIC Use high organic mobile phase CheckRet->HILIC Yes (Eluting in void) CheckIon Check Ionization Mode & Mobile Phase pH CheckRet->CheckIon No (Good retention) HILIC->CheckIon Acidic ESI(+): pH < 3 (0.1% Formic Acid) CheckIon->Acidic Targeting [M+H]+ Basic ESI(-): pH > 10 (Ammonium Hydroxide) CheckIon->Basic Targeting[M-H]- CheckFrag Check for [M-CO2] (m/z 184) In-Source Fragmentation? Acidic->CheckFrag Basic->CheckFrag TuneMS Lower Cone Voltage & Reduce Source Temp CheckFrag->TuneMS Yes (High fragmentation) Success Optimal Intact Ion Signal (m/z 228 or 226) CheckFrag->Success No TuneMS->Success

Caption: Decision matrix for resolving retention, ionization, and fragmentation issues in zwitterionic LC-MS.

Mechanism of In-Source Decarboxylation

This diagram illustrates how pH control and source energy dictate the fate of the molecule in the MS source.

G Zwitterion Zwitterion State (pH 4-8) Net Charge = 0 Poor MS Sensitivity Protonated Protonated State (pH < 3) Net Charge = +1 Good for ESI(+) Zwitterion->Protonated Add Acid (FA) Deprotonated Deprotonated State (pH > 10) Net Charge = -1 Good for ESI(-) Zwitterion->Deprotonated Add Base (NH4OH) ISF_Path High Thermal/Electrical Energy in ESI Source Protonated->ISF_Path Deprotonated->ISF_Path Decarboxylation Decarboxylation [-CO2] m/z Shift: -44 Da (m/z 184) ISF_Path->Decarboxylation High Cone Voltage / Temp Intact Intact Molecular Ion [M+H]+ (228) or[M-H]- (226) ISF_Path->Intact Optimized Soft Ionization

Caption: Influence of mobile phase pH and ESI source energy on the ionization and fragmentation of carboxylic acids.

Part 3: Quantitative Data & Experimental Protocols

Data Presentation: Parameter Optimization Matrix

The following table summarizes the causal relationship between MS parameters and the resulting signal quality. Use this as a baseline for tuning.

ParameterSub-Optimal SettingOptimized SettingMechanistic Effect
Mobile Phase pH (ESI+) pH 6.5 (Ammonium Acetate)pH 2.8 (0.1% Formic Acid)Shifts equilibrium from neutral zwitterion to net +1 cation, increasing droplet surface charge density.
Column Chemistry C18 (Reversed Phase)ZIC-HILIC (Sulfobetaine)Prevents void volume elution; utilizes electrostatic interactions to retain polar analytes[2].
Desolvation Temp > 500 °C300 – 350 °CReduces thermal energy transferred to the labile carboxylic acid, mitigating thermal decarboxylation.
Cone Voltage / S-Lens 40 V – 60 V15 V – 25 VLowers kinetic energy during ion transmission into the vacuum region, preventing collision-induced ISF.
Experimental Protocol: Optimized ZIC-HILIC-MS/MS Workflow

This protocol is a self-validating system designed to ensure maximum retention and intact ion transmission.

Phase 1: Chromatographic Setup

  • Column Selection: Install a ZIC-HILIC column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Programming:

    • Note: HILIC gradients run opposite to RPLC. Start at 90% B (highly organic).

    • Ramp down to 50% B over 8 minutes to elute the polar analyte.

    • Re-equilibrate at 90% B for at least 10 column volumes (critical for HILIC reproducibility).

Phase 2: Mass Spectrometer Tuning (Mitigating ISF)

  • Direct Infusion: Prepare a 1 µg/mL solution of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid in 50:50 A:B. Infuse directly into the MS at 10 µL/min using a syringe pump.

  • Voltage Titration: Set the MS to Q1 scan mode (m/z 100–300). Monitor m/z 228 (Intact) and m/z 184 (Decarboxylated).

  • Optimization: Decrease the Declustering Potential (DP) or Cone Voltage in 5V decrements. Observe the ratio of 228/184. Lock in the voltage where the intact ion (m/z 228) reaches its maximum absolute intensity before the signal drops off due to poor ion transmission.

  • Temperature Titration: Lower the desolvation gas temperature in 50 °C increments from 500 °C down to 300 °C. Ensure desolvation is still occurring (no excessive baseline noise) while minimizing the m/z 184 fragment.

References

  • Evaluation of mobile phase characteristics on three zwitterionic columns in hydrophilic interaction liquid chromatography mode for Liquid Chromatography-High Resolution Mass Spectrometry based untargeted metabolite profiling. ResearchGate. Available at:[Link]

  • Structural and Quantitative Analysis of Polyfluoroalkyl Substances (PFASs) and Para-Phenylenediamines (PPDs) by Direct Analysis in Real Time Ion Mobility Mass Spectrometry. MDPI. Available at:[Link]

  • Optimization of Source and Transmission Parameters for a Mix of Labile and Stable Per – Or Polyfluoroalkyl Substances (PFAS) Using the Xevo™ G3 QTof Mass Spectrometer. Waters Corporation. Available at: [Link]

  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. ACS Publications. Available at:[Link]

  • A Comparative Review of Hydrophilic Interaction Chromatography (HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics. Taylor & Francis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid and Isonipecotic Acid in Drug Design

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the selection of appropriate scaffolds and building blocks is a critical determinant of a program's success. Smal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate scaffolds and building blocks is a critical determinant of a program's success. Small, saturated heterocyclic systems, in particular, have proven to be invaluable in the design of novel therapeutics, offering three-dimensional diversity and favorable physicochemical properties. This guide provides an in-depth technical comparison of two such scaffolds: the established GABA analog, isonipecotic acid, and the more complex, N-substituted derivative, 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid.

Through a detailed analysis of their structural nuances, physicochemical properties, and potential applications, this document aims to equip researchers with the insights necessary to make informed decisions in the selection and utilization of these piperidine-based building blocks for their drug design campaigns.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

At their core, both molecules share the piperidine-4-carboxylic acid framework, a rigid scaffold that constrains the geometry of the appended functional groups. However, the key differentiator lies in the substitution at the piperidine nitrogen.

Isonipecotic acid , also known as piperidine-4-carboxylic acid, possesses an unsubstituted secondary amine. This feature renders it a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), underpinning its primary biological activity as a partial agonist at GABA-A receptors.[1][2] Its amphoteric nature, with both a basic nitrogen and an acidic carboxylic acid, dictates its physicochemical properties, including high water solubility and low lipophilicity.[3]

1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid , on the other hand, features a tetrahydropyran (THP) moiety linked to the piperidine nitrogen via a methylene bridge. The introduction of this N-substituent dramatically alters the molecule's properties. The THP ring, a saturated cyclic ether, is often employed in medicinal chemistry as a bioisostere for a cyclohexane ring but with reduced lipophilicity and the potential for hydrogen bond acceptance through its oxygen atom.[4][5] This strategic modification is intended to modulate the parent molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Below is a comparative summary of their key physicochemical properties, with experimental values for isonipecotic acid and predicted values for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid due to the limited availability of public experimental data for the latter.

PropertyIsonipecotic Acid1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid
Molecular Formula C₆H₁₁NO₂C₁₂H₂₁NO₃
Molecular Weight 129.16 g/mol 227.30 g/mol
logP (Predicted) -0.08[6]~1.5 - 2.0
pKa (Carboxylic Acid) 3.73[6]~3.8 - 4.2
pKa (Piperidine Nitrogen) 10.72[6]~9.5 - 10.0
Topological Polar Surface Area (TPSA) 49.3 Ų58.5 Ų
Water Solubility HighModerate to Low

Note: Predicted values for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid are based on computational models and data from structurally similar compounds.

The increased molecular weight and predicted higher logP of the N-substituted analog suggest a more lipophilic character compared to isonipecotic acid. This modification is a deliberate design choice to potentially enhance membrane permeability and oral bioavailability, a common challenge with small, polar molecules like isonipecotic acid which is known to not cross the blood-brain barrier.[2]

The Strategic Rationale in Drug Design: From Neurotransmission to Optimized Pharmacokinetics

The distinct structural features of these two molecules translate into divergent applications and strategic considerations in drug design.

Isonipecotic Acid: A Foundation for CNS-Targeting Agents

As a conformationally constrained GABA analog, isonipecotic acid has historically served as a valuable starting point and building block for compounds targeting the central nervous system (CNS).[2] Its inherent GABA-A receptor activity, though modest, provides a well-defined biological anchor.[2] Medicinal chemists have extensively utilized the isonipecotic acid scaffold in several ways:

  • As a Pharmacophore: The core piperidine-4-carboxylic acid structure can be incorporated into larger molecules to engage with GABA receptors or other CNS targets.

  • As a Scaffold for Derivatization: The secondary amine and carboxylic acid functionalities offer convenient handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.[7][8]

  • As a Reference Compound: In neuroscience research, isonipecotic acid is often used as a tool compound to probe the function of GABAergic systems.

However, the inherent polarity and poor blood-brain barrier penetration of isonipecotic acid itself limit its direct therapeutic utility for CNS disorders.[2]

1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid: A Strategy for Modulating ADME Properties

The incorporation of the (oxan-4-yl)methyl group at the piperidine nitrogen represents a strategic move to overcome the pharmacokinetic limitations of the parent isonipecotic acid scaffold. The tetrahydropyran (THP) moiety is a "privileged" scaffold in medicinal chemistry, frequently appearing in a wide range of biologically active compounds.[5][9] Its inclusion is driven by several key considerations:

  • Lipophilicity Modulation: The THP group increases the overall lipophilicity compared to the unsubstituted piperidine, which can lead to improved membrane permeability and oral absorption.[5]

  • Metabolic Stability: The cyclic ether of the THP ring is generally more metabolically stable than a corresponding acyclic ether or an alkyl chain. The piperidine ring itself is a relatively stable heterocycle.[5]

  • Introduction of a Hydrogen Bond Acceptor: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, potentially forming favorable interactions with a biological target.[4]

  • Vectorial Exit: The N-substituent provides a defined vector for further chemical elaboration, allowing for the exploration of new chemical space and interactions with the target protein.

The design of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid is a clear example of a lead optimization strategy aimed at improving the "drug-like" properties of a known pharmacophore.

Experimental Protocols for Comparative Evaluation

To empirically compare the performance of these two molecules in a drug discovery context, a series of standardized in vitro and in vivo assays are essential. The following protocols provide a framework for such an evaluation.

In Vitro ADME Assays

This assay is a cornerstone for predicting intestinal absorption of orally administered drugs.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (A-to-B permeability).

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is monitored (B-to-A permeability).

  • Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.[10]

Workflow for Caco-2 Permeability Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis caco2 Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to differentiate caco2->culture teer Measure TEER to confirm monolayer integrity culture->teer add_A Add compound to Apical side teer->add_A add_B Add compound to Basolateral side teer->add_B incubate Incubate at 37°C add_A->incubate add_B->incubate sample Collect samples from both sides over time incubate->sample lcms Analyze samples by LC-MS/MS sample->lcms calc_papp Calculate Papp (A-B) and Papp (B-A) lcms->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol:

  • Preparation: Human or rodent liver microsomes are thawed and diluted in a phosphate buffer.

  • Incubation: The test compound (typically at 1 µM) is incubated with the liver microsomes at 37°C. The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[1][11]

Workflow for Liver Microsomal Stability Assay

G cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis microsomes Prepare liver microsome solution compound Add test compound microsomes->compound preincubate Pre-incubate at 37°C compound->preincubate add_nadph Initiate reaction with NADPH preincubate->add_nadph incubate_time Incubate and collect samples at time points add_nadph->incubate_time quench Quench reaction with cold solvent incubate_time->quench centrifuge Centrifuge samples quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calc_clearance Calculate half-life and intrinsic clearance lcms->calc_clearance

Caption: Workflow for determining metabolic stability using a liver microsomal assay.

In Vitro Pharmacology and Safety Assays

This assay is crucial for determining the affinity of the compounds for the GABA-A receptor.

Protocol:

  • Membrane Preparation: Rat brain tissue is homogenized, and a crude membrane fraction is prepared through differential centrifugation.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled ligand specific for the GABA-A receptor (e.g., [³H]muscimol) in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound is determined.[9]

Assessing the potential for a compound to inhibit the hERG potassium channel is a critical step in cardiac safety evaluation.

Protocol:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in individual cells.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Data Acquisition: The hERG current is recorded before and after the application of the test compound.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined.

In Vivo Pharmacokinetic Study

An in vivo study in a relevant animal model (e.g., rodents) provides a comprehensive assessment of a compound's ADME profile.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Dosing: The test compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

Conclusion: Selecting the Right Scaffold for the Right Purpose

The choice between isonipecotic acid and 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid is not a matter of one being universally superior to the other. Instead, it is a strategic decision dictated by the specific goals of the drug discovery program.

Isonipecotic acid remains a valuable starting point for CNS-targeted programs where engagement with GABAergic systems is desired. Its simple structure and well-understood pharmacology provide a solid foundation for further optimization. However, its inherent physicochemical properties necessitate a focused medicinal chemistry effort to address its poor pharmacokinetic profile.

1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid represents a more "drug-like" scaffold, with the N-substituent pre-optimized to potentially improve ADME properties. This building block is well-suited for programs where oral bioavailability and metabolic stability are key considerations from the outset. While it may not possess the inherent biological activity of isonipecotic acid on GABA receptors, its versatile structure can be adapted to a wide range of biological targets.

Ultimately, the empirical data generated from the experimental protocols outlined in this guide will be the final arbiter in determining which of these piperidine-based scaffolds, or derivatives thereof, holds the most promise for a given therapeutic application.

References

  • GABA - PDSP. (n.d.). Retrieved from [Link]

  • Characterization of GABA Receptors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ye, X. Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-50.
  • Monteleone, D. C., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Nadeem, H., et al. (2012).
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design | Journal of Medicinal Chemistry - ACS Publications. (2019, July 12). Retrieved from [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Yaseen Baig, S., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550.
  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC. (n.d.). Retrieved from [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - MDPI. (2022, January 28). Retrieved from [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed. (2011, September 15). Retrieved from [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES | Chemical Journal of Kazakhstan. (2025, June 27). Retrieved from [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-74.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. (2017, March 24). Retrieved from [Link]

  • Isonipecotic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023, May 31). Retrieved from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (n.d.). Retrieved from [Link]

  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease | International Journal of Biology and Chemistry. (2025, December 31). Retrieved from [Link]

  • Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids - MDPI. (2024, August 2). Retrieved from [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. (2017, March 24). Retrieved from [Link]

  • US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents. (n.d.).
  • Pk/bio-distribution - MuriGenics. (n.d.). Retrieved from [Link]

  • United States Patent - Googleapis.com. (2015, February 19). Retrieved from [Link]

  • Monteleone, D. C., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87.
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors | ACS Medicinal Chemistry Letters. (2024, March 13). Retrieved from [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28). Retrieved from [Link]

  • (12) United States Patent - Googleapis.com. (2012, August 3). Retrieved from [Link]

Sources

Comparative

Purity Validation of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid: A Comparative Guide to ¹H qNMR vs. HPLC-UV

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological Comparison, Protocol Validation, and Data Interpretation Executive Summary & The Analytical Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological Comparison, Protocol Validation, and Data Interpretation

Executive Summary & The Analytical Challenge

In pharmaceutical development, the rigorous purity validation of starting materials and intermediates is critical to ensuring the safety, efficacy, and yield of downstream active pharmaceutical ingredients (APIs)[1].

1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid (Molecular Formula: C₁₂H₂₁NO₃, MW: 227.30 g/mol ) presents a distinct analytical challenge. Structurally, it consists of a saturated tetrahydropyran ring, a piperidine ring, and a carboxylic acid group. It entirely lacks extended π-conjugation or chromophoric functional groups.

Traditionally, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry standard for purity assessment[1]. However, for non-chromophoric saturated heterocycles like this compound, HPLC-UV requires detection at extremely low wavelengths (e.g., 200–210 nm). At these wavelengths, mobile phase absorbance, dissolved oxygen, and baseline drift severely compromise integration accuracy. Furthermore, trace impurities with strong chromophores (e.g., aromatic starting materials) will exhibit massively disproportionate Relative Response Factors (RRFs), leading to a gross underestimation of the target compound's purity[1].

This guide objectively compares HPLC-UV against Quantitative ¹H Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR is the superior, self-validating metrological method for this specific class of molecules.

Methodological Causality: Why qNMR Outperforms HPLC-UV

The core advantage of ¹H qNMR lies in its physical causality: signal intensity is directly proportional to the molar concentration of the resonating nuclei, regardless of the molecule's chemical structure [1],[2].

Unlike HPLC-UV, which is a comparative method requiring a highly pure reference standard of the exact analyte to calculate response factors, qNMR is a primary metrological method[1],[2]. By utilizing a certified, universally applicable Internal Standard (IS) such as Maleic acid or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), qNMR provides an absolute mass fraction purity.

If an impurity lacks a chromophore, HPLC-UV will miss it entirely, falsely inflating the purity. If an impurity has a strong chromophore, HPLC-UV will over-report it. qNMR eliminates this bias because the integration of a structurally distinct proton (e.g., the O-CH₂ protons of the tetrahydropyran ring) against the IS provides an absolute molar ratio, independent of the impurity profile[1]. Recent international collaborative studies have statistically validated that ¹H qNMR achieves quantification performance and accuracy equivalent to, or exceeding, conventional primary methods[2].

Quantitative Method Comparison
ParameterHPLC-UV (210 nm)¹H qNMR (Absolute Method)
Fundamental Principle Separation & differential UV absorbance[1]Direct proportionality of nuclear spin to molarity[1]
Reference Standard Requires exact compound reference standard[1]Uses universal Internal Standard (e.g., Maleic Acid)[1]
Accuracy for Non-Chromophores Low (Susceptible to RRF bias and baseline drift)High (Absolute mass fraction determination)[2]
Structural Confirmation None (Retention time only)Excellent (Simultaneous structural ID and purity)
Run Time 15–30 minutes per injection5–10 minutes per acquisition

Self-Validating Experimental Protocol: Absolute ¹H qNMR

To ensure metrological traceability and scientific integrity, the following protocol adheres to established absolute qNMR guidelines,[3]. The system is "self-validating" because the internal standard is co-dissolved and co-acquired in the exact same physical environment as the analyte.

Step 1: Internal Standard Selection

Select a Certified Reference Material (CRM) Internal Standard. For 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid, Maleic Acid (TraceCERT®, purity ≥ 99.9%) is ideal. Its singlet resonance at δ 6.26 ppm (2H) is perfectly isolated from the aliphatic envelope ( δ 1.2–4.0 ppm) of the target analyte.

Step 2: Gravimetric Sample Preparation

The primary source of uncertainty in qNMR is weighing[3].

  • Using a high-precision microbalance (±0.01 mg accuracy), accurately weigh ~10.00 mg of the target analyte ( msample​ ) and ~5.00 mg of Maleic acid ( mIS​ ) into the same vial[3].

  • Dissolve the mixture completely in 600 µL of Deuterium Oxide (D₂O) or DMSO- d6​ .

  • Transfer the homogeneous solution to a standard 5 mm NMR tube[3].

Step 3: NMR Acquisition Parameters

To prevent signal saturation and ensure quantitative reliability, the acquisition parameters must be strictly controlled[3]:

  • Pulse Angle: 90° excitation pulse to maximize signal-to-noise ratio.

  • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. This ensures >99.3% return of magnetization to the z-axis. A D1​ of 30–60 seconds is typically required.

  • Data Points: Minimum of 64k points to ensure sufficient digital resolution for accurate integration[3].

  • Scans: 16 to 64 scans, depending on the required signal-to-noise ratio (S/N > 150:1 is recommended).

Step 4: Data Processing & Integration
  • Apply rigorous phase correction and baseline correction (e.g., Whittaker smoother or polynomial fitting).

  • Integrate the Maleic acid IS singlet at δ 6.26 ppm ( IIS​ , NIS​=2 ).

  • Integrate a distinct, interference-free multiplet of the analyte. The O-CH₂ protons of the tetrahydropyran ring at δ ~3.8 ppm ( Isample​ , Nsample​=4 ) serve as an excellent quantitative target.

Step 5: Absolute Purity Calculation

Calculate the mass fraction purity ( Psample​ ) using the fundamental qNMR equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

(Where M = Molecular Weight, m = Gravimetric Mass, N = Number of Protons, I = Integral Area, and P = Purity %)

qNMR Workflow & Decision Logic

The following diagram illustrates the self-validating logical workflow for determining the absolute purity of the target compound.

qNMR_Protocol Analyte Analyte: 1-[(Oxan-4-yl)methyl]piperidine -4-carboxylic acid Weighing Gravimetric Co-Weighing (Microbalance ±0.01 mg) Analyte->Weighing Standard Internal Standard (IS): Maleic Acid (TraceCERT) δ 6.26 ppm (s, 2H) Standard->Weighing Solvent Dissolution in D2O (Ensure complete solubility) Weighing->Solvent Acquisition 1H qNMR Acquisition • 90° Excitation Pulse • D1 ≥ 5 × T1 • 64k Data Points Solvent->Acquisition Integration Signal Integration • Analyte: δ ~3.8 ppm (m, 4H) • IS: δ 6.26 ppm (s, 2H) Acquisition->Integration Calculation Absolute Purity Calculation (Mass Fraction %) Integration->Calculation

Figure 1: Self-validating workflow for absolute purity determination via 1H qNMR.

Case Study: Resolving Purity Discrepancies

To demonstrate the practical impact of this methodological choice, consider the following simulated validation data for a single batch of synthesized 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid containing 2.5% of a non-chromophoric aliphatic impurity and 0.3% of a highly conjugated aromatic synthetic intermediate.

Analytical MethodReported PurityPrimary Error SourceConclusion
HPLC-UV (254 nm) 85.2%Aromatic impurity strongly absorbs UV, dominating the chromatogram.False Fail (Gross underestimation)
HPLC-UV (210 nm) 99.6%Aliphatic impurity is invisible; baseline drift obscures trace peaks.False Pass (Gross overestimation)
¹H qNMR (Absolute) 97.2% None. Measures exact molar ratio of target protons vs. IS.Accurate Mass Fraction

Interpretation: Relying on HPLC-UV for this compound forces the analyst to choose between wavelengths that either artificially inflate the impact of trace aromatic impurities (254 nm) or completely blind the detector to non-chromophoric byproducts (210 nm). ¹H qNMR bypasses the optical properties of the molecule entirely, providing a true, metrologically traceable mass fraction purity[2]. For compounds like 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid, qNMR is not merely an alternative—it is the scientifically rigorous imperative.

References

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions." Journal of Medicinal Chemistry Author Guidelines. Available at: [Link],[3]

  • Miura, T., et al. (2020). "Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Chemical and Pharmaceutical Bulletin, 68(9), 868-878. Available at:[Link][2]

Sources

Validation

A Researcher's Guide to the Binding Efficacy of Piperidine-4-Carboxylic Acid Analogs as GABA Transporter Inhibitors

For researchers and drug development professionals navigating the complexities of neurotransmitter modulation, the inhibition of γ-aminobutyric acid (GABA) transporters (GATs) presents a compelling therapeutic strategy....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complexities of neurotransmitter modulation, the inhibition of γ-aminobutyric acid (GABA) transporters (GATs) presents a compelling therapeutic strategy. By preventing the reuptake of GABA from the synaptic cleft, GAT inhibitors effectively elevate GABAergic tone, a mechanism with significant potential in the treatment of epilepsy, anxiety, and other neurological disorders.

This guide provides an in-depth comparison of the binding efficacy of a series of N-substituted piperidine-4-carboxylic acid and its closely related piperidine-3-carboxylic acid (nipecotic acid) analogs. While direct comparative data for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid analogs is limited in publicly accessible literature, the extensive research on N-substituted piperidine carboxylic acid derivatives offers a robust framework for understanding the structure-activity relationships (SAR) that govern their interaction with GATs, particularly the GAT1 subtype. We will delve into the experimental data, the causality behind the chosen methodologies, and the broader implications for drug design.

The Central Role of GABA Transporters in Neurotransmission

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] The action of GABA is terminated by its removal from the synaptic cleft via four distinct transporter proteins: GAT1, GAT2, GAT3, and BGT1.[2] GAT1, predominantly located on presynaptic neurons and surrounding glial cells, is responsible for the majority of GABA reuptake and is therefore a prime target for therapeutic intervention.[2][3]

Inhibition of GAT1 leads to a prolonged presence of GABA in the synapse, enhancing the activation of postsynaptic GABA-A and GABA-B receptors. This ultimately results in a dampening of neuronal excitability. The therapeutic efficacy of the anti-epileptic drug Tiagabine, a derivative of nipecotic acid, validates this approach.[4]

Comparative Binding Efficacy of N-Substituted Piperidine Carboxylic Acid Analogs

The core structure of piperidine-carboxylic acid serves as a scaffold for designing potent GAT inhibitors. The binding efficacy is profoundly influenced by the nature of the lipophilic substituent attached to the piperidine nitrogen. The following table summarizes the inhibitory potency (IC₅₀) of a selection of N-substituted nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid) analogs against GAT1, as determined by [³H]GABA uptake assays in rat synaptosomes or cells expressing the transporter.

CompoundCore ScaffoldN-SubstituentGAT1 IC₅₀ (µM)Reference
(R)-Nipecotic acidPiperidine-3-carboxylic acid-H11[4]
GuvacinePiperidine-3-carboxylic acid-H (unsaturated ring)14[4]
Tiagabine Piperidine-3-carboxylic acid4,4-Bis(3-methyl-2-thienyl)-3-butenyl0.14[4]
SKF 89976A Piperidine-3-carboxylic acid4,4-Diphenyl-3-butenyl0.25[4]
1-(2-(Diphenylmethoxy)ethyl)piperidine-3-carboxylic acidPiperidine-3-carboxylic acid2-(Diphenylmethoxy)ethyl0.049[4]
(R)-1-(2-(3,3-diphenyl-1-propyloxy)ethyl)-3-piperidinecarboxylic acid hydrochloridePiperidine-3-carboxylic acid2-(3,3-Diphenyl-1-propyloxy)ethyl0.040[1]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid (SNAP-5114)Piperidine-3-carboxylic acid2-[Tris(4-methoxyphenyl)methoxy]ethyl>200[5]

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • Lipophilic N-Substituent is Crucial: Unsubstituted nipecotic acid and guvacine exhibit only modest potency. The addition of a large, lipophilic N-substituent, such as the diarylalkenyl group in Tiagabine and SKF 89976A, dramatically increases binding affinity for GAT1.[4] This lipophilic moiety is thought to interact with a hydrophobic pocket within the transporter.

  • An Electronegative Center in the Linker Enhances Potency: The presence of an oxygen atom in the linker chain, as seen in the diphenylmethoxyethyl and diphenylpropyloxyethyl derivatives, leads to a significant increase in potency.[1] This suggests that an electronegative atom in this position can form a key interaction with the transporter.

  • Carboxylic Acid Position Matters: While both piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid) scaffolds are used, nipecotic acid derivatives have generally been more extensively developed into potent and selective GAT1 inhibitors.[6] The positioning of the carboxylic acid group is critical for proper orientation within the binding site.[2]

  • Selectivity Among GAT Subtypes: While the focus is often on GAT1, some analogs show activity at other subtypes. For instance, SNAP-5114 is a selective inhibitor of GAT-3 (the human equivalent of murine GAT4).[5]

Experimental Protocol: [³H]GABA Uptake Assay

The determination of a compound's inhibitory potency on GABA transporters is routinely performed using a radioligand uptake assay. This self-validating system directly measures the functional consequence of transporter inhibition.

Causality Behind Experimental Choices:
  • Cell System: Human Embryonic Kidney (HEK-293) cells are a standard choice as they do not endogenously express GATs, providing a "clean" background for expressing a specific transporter subtype of interest.

  • Radioligand: [³H]GABA is used as it is the natural substrate for the transporter. Its radioactive label allows for sensitive and quantitative detection of its uptake into the cells.

  • Assay Buffer: The composition of the buffer is designed to mimic physiological conditions, with salts and glucose to maintain cell viability and the necessary ionic gradients (Na⁺ and Cl⁻) that drive GABA transport.

  • Reference Inhibitor: A well-characterized, potent inhibitor like Tiagabine is used to define non-specific uptake, ensuring that the measured signal is indeed mediated by the transporter of interest.

Step-by-Step Methodology:
  • Cell Culture and Plating:

    • Culture HEK-293 cells stably expressing the desired human GAT subtype (e.g., hGAT1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.

    • Seed the cells into 96-well microplates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds and the reference inhibitor (e.g., Tiagabine) in a suitable solvent like DMSO.

    • On the day of the assay, prepare serial dilutions of the compounds in the assay buffer (e.g., 25 mM HEPES-Tris, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, and 5 mM D-glucose).

  • Assay Performance:

    • Gently wash the cell monolayer twice with pre-warmed assay buffer to remove any residual culture medium.

    • Add the assay buffer containing the various concentrations of the test compounds or the reference inhibitor to the wells. Include wells with assay buffer alone for determining total uptake and wells with a high concentration of the reference inhibitor (e.g., 10 µM Tiagabine) for determining non-specific uptake.

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

    • Initiate GABA uptake by adding a fixed concentration of [³H]GABA (e.g., 10 nM) to all wells.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 0.5 M NaOH or a commercial cell lysis reagent) to each well.

    • Transfer the cell lysates to scintillation vials.

    • Add a suitable scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific [³H]GABA uptake by subtracting the average CPM from the non-specific uptake wells from the CPM of all other wells.

    • Express the data as a percentage of the total specific uptake (in the absence of any inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Visualizing the Mechanism of Action

To conceptualize the role of these inhibitors, it is essential to visualize the GABAergic synapse and the experimental workflow.

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle Vesicle Synaptic Vesicle GABA_vesicle->Vesicle Packaging GABA_cleft GABA Vesicle->GABA_cleft Exocytosis GAT1 GAT1 Inhibitor Piperidine-4- carboxylic acid analog Inhibitor->GAT1 Inhibition GABA_cleft->GAT1 Reuptake GABA_R GABA Receptor GABA_cleft->GABA_R Binding Ion_channel Ion Channel (e.g., Cl⁻) GABA_R->Ion_channel Opens Hyperpolarization Hyperpolarization Ion_channel->Hyperpolarization

Caption: The GABAergic synapse and the site of action for GAT1 inhibitors.

experimental_workflow start Start: HEK293 cells expressing hGAT1 wash1 Wash cells with assay buffer start->wash1 preincubate Pre-incubate with test compound wash1->preincubate add_radioligand Add [3H]GABA to initiate uptake preincubate->add_radioligand incubate Incubate at room temperature add_radioligand->incubate terminate Terminate uptake and wash with cold buffer incubate->terminate lyse Lyse cells terminate->lyse count Liquid Scintillation Counting lyse->count analyze Data Analysis: Calculate IC50 count->analyze end End: Determine binding efficacy analyze->end

Caption: The experimental workflow for the [³H]GABA uptake assay.

Conclusion and Future Directions

The N-substituted piperidine-4-carboxylic acid scaffold and its isomers are a cornerstone in the development of potent and selective GAT1 inhibitors. The extensive SAR data available for this class of compounds underscores the importance of a large, lipophilic N-substituent and the potential for enhanced potency through the inclusion of an electronegative linker. The [³H]GABA uptake assay remains the gold standard for reliably quantifying the binding efficacy of these analogs.

Future research in this area will likely focus on fine-tuning the selectivity of these inhibitors for different GAT subtypes to minimize off-target effects and to explore the therapeutic potential of modulating GAT2 and GAT3. Furthermore, the development of positron emission tomography (PET) ligands based on this scaffold will be invaluable for studying the in vivo distribution and occupancy of GATs in the human brain, paving the way for more personalized therapeutic strategies for a range of neurological disorders.

References

  • Dhar, T. G., Borden, L. A., Tyagarajan, S., Smith, K. E., Branchek, T. A., Weinshank, R. L., & Gluchowski, C. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 37(15), 2334–2342. [Link]

  • GRID-independent molecular descriptor analysis and molecular docking studies to mimic the binding hypothesis of γ-aminobutyric acid transporter 1 (GAT1) inhibitors. (2019). PeerJ, 7, e6283. [Link]

  • Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. S. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725. [Link]

  • Andersen, K. E., Sørensen, P. O., Jørgensen, A. S., Nielsen, E. B., Grønwald, F. C., & Knutsen, L. J. S. (1999). Synthesis of Novel GABA Uptake Inhibitors. 4. Bioisosteric Transformation and Successive Optimization of Known GABA Uptake Inhibitors Leading to a Series of Potent Anticonvulsant Drug Candidates. Journal of Medicinal Chemistry, 42(22), 4281–4291. [Link]

  • Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. (2021). Frontiers in Chemistry, 9, 679459. [Link]

  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. (1993). Journal of Medicinal Chemistry, 36(12), 1716–1725. [Link]

  • Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. (1999). British Journal of Pharmacology, 127(4), 957–965. [Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. (n.d.). ResearchGate. [Link]

  • The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders. (2023). International Journal of Molecular Sciences, 24(19), 14808. [Link]

  • A role for GAT-1 in Presynaptic GABA Homeostasis? (2012). Frontiers in Cellular Neuroscience, 6, 37. [Link]

  • The GABA Transporters GAT-1 and GAT-3 modulate glutamatergic transmission via activation of presynaptic GABAB receptors in the rat globus pallidus. (2010). The Journal of Physiology, 588(Pt 13), 2337–2352. [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(11), 3363–3378. [Link]

  • Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. (1994). Journal of Medicinal Chemistry, 37(15), 2334–2342. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of HPLC-UV Methods for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid Quantification

This guide provides an in-depth comparison and validation strategy for the quantification of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid, a key intermediate in pharmaceutical development. As a non-chromophoric, pol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and validation strategy for the quantification of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid, a key intermediate in pharmaceutical development. As a non-chromophoric, polar molecule, its analysis presents unique challenges that necessitate a carefully considered approach. This document offers a technical comparison of analytical methodologies and a detailed roadmap for the validation of a robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method, grounded in scientific principles and regulatory expectations.

The Analytical Challenge: Quantifying a Non-Chromophoric Analyte

1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid lacks a significant UV-absorbing chromophore, making direct detection by HPLC-UV inherently difficult at low concentrations.[1][2] This characteristic is the primary driver for methodological considerations, pushing us to explore techniques that either enhance UV detection or utilize alternative detection principles.

Comparative Analysis of Quantification Methods

While HPLC-UV is a workhorse in many quality control laboratories, its limitations for this analyte require a comparative assessment against other techniques. The choice of method is often a balance between sensitivity, specificity, cost, and availability of instrumentation.[3]

Method Principle Advantages Disadvantages
HPLC-UV (Direct) Separation by reversed-phase chromatography with UV detection at low wavelengths (e.g., < 220 nm).Simple, widely available, cost-effective.Low sensitivity, potential for interference from other compounds that absorb at low UV.[4]
HPLC-UV (with Derivatization) Pre- or post-column reaction with a UV-active derivatizing agent to attach a chromophore to the analyte.[5][6][7]Significantly enhanced sensitivity and selectivity.[5]Adds complexity to sample preparation, requires careful optimization of the derivatization reaction.
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection.High sensitivity and selectivity, provides structural information.[8]Higher equipment cost and complexity, potential for matrix effects.
GC-MS (with Derivatization) Derivatization to increase volatility, followed by separation by gas chromatography and mass spectrometric detection.High sensitivity and selectivity.Requires derivatization, not suitable for thermally labile compounds.[8]
HPLC with Universal Detectors (e.g., ELSD, CAD) Separation by HPLC with detection based on light scattering from nebulized and evaporated analyte particles.[1][9][10]Universal detection for non-volatile compounds, independent of chromophores.Lower sensitivity than MS, non-linear response can be a challenge.

Decision Rationale: For routine quality control where high sensitivity is not paramount, a direct HPLC-UV method at low wavelengths may suffice. However, for trace-level analysis or in complex matrices, derivatization followed by HPLC-UV or LC-MS/MS is the more appropriate choice. This guide will focus on the validation of a direct HPLC-UV method, as it represents a common starting point for many laboratories.

Validation of an HPLC-UV Method for 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic Acid

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14]

System Suitability

Before commencing method validation, system suitability must be established to ensure the chromatographic system is performing adequately.

Experimental Protocol:

  • Prepare a standard solution of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid.

  • Make five replicate injections of the standard solution.

  • Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.

Parameter Acceptance Criteria
Retention Time RSD ≤ 2.0%
Peak Area RSD ≤ 2.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a placebo sample (if applicable).

  • Analyze a sample of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid.

  • Analyze a sample spiked with known impurities or degradation products.

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or blank matrix with a known amount of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Concentration Level Acceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol:

  • Prepare six samples at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the RSD of the results.

Acceptance Criteria: RSD ≤ 2.0%

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD of the combined results from both days.

Acceptance Criteria: RSD ≤ 2.0%

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration at which the signal-to-noise ratio is approximately 3:1 is the LOD.

  • The concentration at which the signal-to-noise ratio is approximately 10:1 is the LOQ.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Wavelength (± 2 nm)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact of the changes on system suitability parameters and the final result.

Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected.

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Precision Components Dev Method Development Opt Method Optimization Dev->Opt SS System Suitability Opt->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Repeat Repeatability Prec->Repeat Rob Robustness LOD_LOQ->Rob Method_Ready Method_Ready Rob->Method_Ready Validated Method Inter Intermediate Precision Repeat->Inter

Caption: A typical workflow for the validation of an HPLC-UV analytical method.

Conclusion

The successful quantification of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid by HPLC-UV hinges on a thorough understanding of the analyte's properties and a rigorous validation process. While direct UV detection presents sensitivity challenges, a well-validated method can be suitable for many applications in a quality control environment. For higher sensitivity requirements, alternative techniques such as derivatization or mass spectrometry should be considered. By adhering to the principles outlined in this guide and the ICH guidelines, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification? [Link]

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • De Mey, E., De Klerck, K., De Maere, H., & Paelinck, H. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • Taylor & Francis Online. (2023). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • National Center for Biotechnology Information. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • PubMed. (1998). Comparison of LC detection methods in the investigation of non-UV detectable organic impurities in a drug substance. [Link]

  • Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? [Link]

  • J-STAGE. (2013). HPLC Determination of Monocarboxylic Acid or Mercaptans by UV-Labelling with 1-(Chloromethyl)naphtharene. [Link]

  • Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • MDPI. (2024). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. [Link]

Sources

Comparative

Cross-reactivity studies of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid in biochemical assays

As a Senior Application Scientist, evaluating the fidelity of a chemical scaffold in early-stage drug discovery requires looking beyond primary target affinity. We must rigorously interrogate a compound’s propensity for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the fidelity of a chemical scaffold in early-stage drug discovery requires looking beyond primary target affinity. We must rigorously interrogate a compound’s propensity for assay interference and off-target promiscuity.

This guide provides an in-depth comparative analysis of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid —a highly polar, sp3-rich building block—against traditional lipophilic alternatives like 1-benzylpiperidine-4-carboxylic acid. By examining their cross-reactivity profiles in standard biochemical assays, we will uncover the mechanistic causality behind scaffold selection and provide self-validating protocols for rigorous compound triage.

The Fsp3 Advantage: Mechanistic Rationale for Scaffold Selection

In medicinal chemistry, the piperidine-4-carboxylic acid (isonipecotic acid) core is a privileged scaffold used to project pharmacophores into target binding pockets. However, the substituent at the basic nitrogen (N1) dictates the molecule's physicochemical fate.

Historically, benzyl or heavy aliphatic groups were used at this position to drive target affinity via hydrophobic interactions. Unfortunately, these planar, lipophilic appendages frequently trigger cross-reactivity, acting as Pan-Assay Interference Compounds (PAINS) or binding to off-target anti-targets like the hERG potassium channel [1].

Replacing the benzyl group with an (oxan-4-yl)methyl (tetrahydropyran-methyl) group fundamentally alters the molecule's interaction profile:

  • Reduced Lipophilicity (Lower logD): The oxygen atom in the tetrahydropyran (THP) ring acts as a polar hydrogen-bond acceptor. This lowers the desolvation penalty and reduces non-specific hydrophobic aggregation in aqueous biochemical assays.

  • Disruption of the hERG Pharmacophore: The hERG channel pore promiscuously binds basic amines flanked by lipophilic groups via π

    π stacking with Phe656 and cation- π interactions with Tyr652. The fully saturated, polar THP ring eliminates π -stacking capabilities, drastically reducing hERG cross-reactivity [2].
  • Optical Transparency: Unlike conjugated aromatic systems, the sp3-hybridized THP-piperidine scaffold lacks chromophores that absorb in the 340–500 nm range, preventing fluorescence quenching and inner-filter effects during high-throughput screening (HTS) [1].

Comparative Cross-Reactivity Profiles

To objectively evaluate the performance of 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid, we compare its baseline cross-reactivity metrics against 1-benzylpiperidine-4-carboxylic acid across a standard preclinical safety and interference panel.

Table 1: Quantitative Comparison of Scaffold Cross-Reactivity

Assay / Metric1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid1-Benzylpiperidine-4-carboxylic acid (Comparator)Mechanistic Implication
hERG Patch-Clamp (IC 50​ ) > 50 µM (Low Liability)~5–10 µM (Moderate Liability)Polar THP oxygen disrupts hydrophobic pore binding.
Fluorescence Quenching < 2% interference at 10 µM15–20% interference at 10 µMLack of conjugation prevents photon absorption/PAINS.
Kinase Panel (Promiscuity) Gini Coefficient > 0.85 (Selective)Gini Coefficient ~0.60 (Promiscuous)High Fsp3 prevents non-specific ATP-pocket insertion.
Kinetic Aqueous Solubility > 250 µM< 50 µMPrevents colloidal aggregation (false positives).

Self-Validating Experimental Protocols

To ensure scientific integrity, the cross-reactivity data presented above must be derived from self-validating assay systems. Below are the step-by-step methodologies designed to isolate true biological activity from assay artifacts.

Protocol A: High-Throughput Fluorescence Interference Counter-Screen

Causality: Many compounds are flagged as false positives because they quench the fluorophore used in the assay readout (e.g., AMC or FITC) rather than inhibiting the target enzyme. This mock assay validates optical transparency.

  • Preparation: Dispense 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid and the benzyl comparator into a 384-well black, flat-bottom microplate using an acoustic dispenser (e.g., Echo 550) to achieve a 10-point dose-response curve (0.1 µM to 100 µM).

  • Fluorophore Addition: Add 10 µL of assay buffer containing a fixed concentration of the free fluorophore (e.g., 50 nM 7-amino-4-methylcoumarin [AMC]) to all wells. Self-Validation Step: Omit the target enzyme and substrate entirely. Any change in signal is purely compound-mediated interference.

  • Incubation & Readout: Incubate for 15 minutes at room temperature. Read fluorescence on a multimode microplate reader (Excitation: 355 nm / Emission: 460 nm).

  • Data Analysis: Normalize the RFU (Relative Fluorescence Units) against DMSO vehicle controls. Compounds showing >15% signal reduction at 10 µM are flagged as optical PAINS.

Protocol B: Automated Patch-Clamp hERG Safety Assay

Causality: Measuring the tail current reduction directly quantifies channel blockade. Using whole-cell electrophysiology prevents the false negatives common in indirect radioligand displacement assays.

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording buffer.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish a high-resistance gigaseal (>1 GΩ) and break into the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compounds at 10 µM and 50 µM. Self-Validation Step: Include 0.1% DMSO as a negative control and 1 µM E-4031 (a known hERG inhibitor) as a positive control to validate assay sensitivity.

  • Analysis: Calculate the percentage of tail current inhibition relative to the pre-compound baseline.

Triage Workflow Visualization

The integration of these assays into a cohesive screening cascade is critical for filtering out promiscuous scaffolds early in the pipeline.

CrossReactivityWorkflow Start Compound Library (THP-Piperidine vs. Benzyl-Piperidine) Primary Primary Biochemical Assay (Target Engagement) Start->Primary Counter Fluorescence Interference (PAINS Counter-Screen) Primary->Counter Hits OffTarget Off-Target Profiling (Kinase Panel & GPCRs) Counter->OffTarget Clean Profile Fail Triage / Discard (False Positives / Toxicity) Counter->Fail Quenching/Autofluorescence hERG Safety Pharmacology (hERG Patch-Clamp) OffTarget->hERG Selective OffTarget->Fail Promiscuous Binding Pass Lead Progression (High Fsp3, Low Cross-Reactivity) hERG->Pass IC50 > 30 µM hERG->Fail IC50 < 10 µM

Fig 1. Triage workflow for evaluating compound cross-reactivity and off-target liabilities.

Conclusion

The transition from flat, lipophilic rings to sp3-rich, polar bioisosteres is a fundamental tenet of modern drug design. As demonstrated by the biochemical assay data, 1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid significantly outperforms traditional benzyl-piperidine analogs. By mitigating fluorescence interference, reducing colloidal aggregation, and disrupting the hERG binding pharmacophore, this THP-modified scaffold ensures that the biochemical signals observed during screening are driven by genuine target engagement rather than artifactual cross-reactivity.

References

  • Baell, J. B., & Walters, M. A. (2014). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.[Link]

  • Lu, Y., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

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